2,6-Dichloronitrosobenzene
Description
Properties
IUPAC Name |
1,3-dichloro-2-nitrosobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYPOGVRNGUWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333783 | |
| Record name | 2,6-Dichloronitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-66-7 | |
| Record name | 2,6-Dichloronitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2-nitrosobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
General Principles for the Synthesis of Nitrosoarenes
In accordance with safety guidelines, this document does not provide a detailed experimental protocol for the synthesis of 2,6-dichloronitrosobenzene. The synthesis of nitrosoaromatic compounds involves hazardous materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
This guide provides a general overview of the chemical principles for the synthesis of C-nitroso compounds and summarizes the known hazards of the relevant precursors.
The synthesis of aromatic C-nitroso compounds (nitrosoarenes) is a well-established area of organic chemistry. These compounds are highly reactive and can be challenging to prepare due to their susceptibility to side reactions, such as oxidation to the corresponding nitro derivative.[1][2] The primary synthetic routes involve the oxidation of aryl amines or the partial reduction of nitroarenes.[3]
Oxidation of Aryl Amines
A common and versatile method for preparing nitrosoarenes is the oxidation of the corresponding aniline derivative.[3][4] Various oxidizing agents can be employed for this transformation. The reaction mechanism generally proceeds through the formation of a hydroxylamine intermediate, which is then further oxidized to the nitroso compound.
Common oxidizing systems include:
-
Peroxy acids: Reagents like meta-chloroperbenzoic acid (m-CPBA) are effective for oxidizing a variety of anilines to their nitro derivatives, with the nitroso compound being a key intermediate.[4][5]
-
Hydrogen Peroxide: In the presence of catalysts such as molybdenum salts, hydrogen peroxide can be used to oxidize anilines to nitrosoarenes.[5][6]
-
Caro's acid (peroxymonosulfuric acid) and related reagents have also been historically used for this purpose.
The choice of oxidant and reaction conditions is critical to stop the oxidation at the nitroso stage and prevent further oxidation to the nitro compound.[3]
Reduction of Nitroarenes
Another major pathway to nitrosoarenes is the controlled reduction of nitroaromatic compounds.[3] This approach can be more challenging than aniline oxidation because the reduction is often difficult to halt at the intermediate nitroso stage, frequently proceeding to form anilines.
Mild reducing agents are typically required. Examples of reduction strategies include:
-
Catalytic Hydrogenation: Using specific catalysts and controlled conditions, it is possible to partially reduce a nitro group.
-
Electrochemical Reduction: This method allows for precise control of the reduction potential, which can favor the formation of the nitroso intermediate.
-
Stoichiometric Reductants: Certain metal-based reducing agents can selectively convert nitro compounds to nitroso derivatives.[3]
Hazard Summary of Precursors
The synthesis of this compound would logically start from either 2,6-dichloroaniline or 1,3-dichloro-2-nitrobenzene. Both precursors are hazardous materials that require careful handling.
| Compound | CAS Number | Key Hazards | GHS Hazard Statements |
| 2,6-Dichloroaniline | 608-31-1 | Toxic, Health Hazard, Environmental Hazard | H301: Toxic if swallowed. H311: Toxic in contact with skin. H317: May cause an allergic skin reaction. H331: Toxic if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.[7] |
| 1,3-Dichloro-2-nitrobenzene | 601-88-7 | Carcinogen, Mutagen, Skin Sensitizer | H302: Harmful if swallowed. H311: Toxic in contact with skin. H317: May cause an allergic skin reaction. H341: Suspected of causing genetic defects. H350: May cause cancer.[8][9] |
Note: The data presented is based on available safety data sheets for related compounds and should be confirmed by consulting the most recent documentation from a certified supplier before any handling. Upon heating and decomposition, these compounds can release toxic and corrosive gases such as nitrogen oxides and hydrogen chloride.[8][9]
Conceptual Synthesis Pathways
The following diagram illustrates the general, high-level chemical transformations for producing nitrosoarenes from their common precursors.
Caption: General synthetic routes to nitrosoarenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. Nitroso compound synthesis by oxidation [organic-chemistry.org]
- 7. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 8. aarti-industries.com [aarti-industries.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Characterization of 2,6-Dichloronitrosobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 2,6-dichloronitrosobenzene (CAS No. 1194-66-7), a halogenated aromatic nitroso compound. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information with predicted properties and methodologies derived from analogous compounds. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential toxicological profile. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance clarity.
Introduction
This compound is a member of the aryl nitroso class of compounds, characterized by a nitroso (-N=O) group attached to a dichlorinated benzene ring. Aromatic nitroso compounds are valuable intermediates in organic synthesis, known for their reactivity in cycloaddition reactions, condensations with active methylene compounds, and as precursors to various nitrogen-containing heterocycles. The presence of two chlorine atoms ortho to the nitroso group is expected to significantly influence the molecule's steric and electronic properties, affecting its reactivity and stability. This guide aims to provide a thorough, albeit partially predictive, characterization to facilitate its use in research and development.
Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are not widely available in the public domain. The data presented below are a combination of known identifiers and estimated values based on structurally related compounds, such as nitrosobenzene and other halogenated nitrosoarenes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Basis |
| IUPAC Name | 1,3-Dichloro-2-nitrosobenzene | - |
| CAS Number | 1194-66-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃Cl₂NO | [1][2][3][4][5] |
| Molecular Weight | 176.00 g/mol | [1][2][3][4][5] |
| Appearance | Predicted: Green or blue solid (monomer), pale yellow or colorless solid (dimer) | Analogy to nitrosoarenes[6] |
| Melting Point | Not available. Likely similar to related dichlorinated aromatics. | - |
| Boiling Point | Not available. Likely to decompose upon heating. | Analogy to nitroso compounds[7] |
| Solubility | Predicted: Low solubility in water; soluble in common organic solvents (e.g., chloroform, dichloromethane, benzene). | General solubility of nitrosoarenes |
Spectroscopic Characterization
Specific spectra for this compound are not readily found in spectral databases. The following sections describe the expected spectroscopic features based on the known spectral properties of nitrosobenzene and its substituted derivatives.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of this compound is expected to reflect the molecule's C₂ᵥ symmetry.
-
¹H NMR: Due to the symmetry, two signals are anticipated for the aromatic protons. The proton at the 4-position (para to the nitroso group) would appear as a triplet, and the two equivalent protons at the 3- and 5-positions would appear as a doublet. The chemical shifts would be influenced by the electron-withdrawing nature of the nitroso and chloro groups.
-
¹³C NMR: Four distinct signals are expected for the carbon atoms of the benzene ring. The carbon atoms bearing the chlorine atoms (C-2, C-6) would be equivalent, as would the carbons at the 3- and 5-positions. The carbon attached to the nitroso group (C-1) and the carbon at the 4-position would each give a unique signal.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | 7.5 - 8.0 | d | H-3, H-5 |
| 7.3 - 7.8 | t | H-4 | |
| ¹³C | ~160 | s | C-NO |
| ~135 | s | C-Cl | |
| ~130 | s | C-4 | |
| ~125 | s | C-3, C-5 |
Note: Predicted chemical shifts are based on data for nitrosobenzene and substituted derivatives and can vary based on solvent and experimental conditions.[8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic nitroso compound is characterized by a strong absorption band corresponding to the N=O stretching vibration.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N=O Stretch (monomer) | 1500 - 1600 | Strong |
| C-H Stretch (aromatic) | 3050 - 3150 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1100 - 1200 | Medium |
| C-Cl Stretch | 700 - 850 | Strong |
Note: The N=O stretch is a key diagnostic peak for nitroso compounds.[11][12]
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound is expected to show a distinct molecular ion peak. The fragmentation pattern would be characterized by the loss of the nitroso group and chlorine atoms.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Notes |
| 175/177/179 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 145/147/149 | [M - NO]⁺ | Loss of the nitroso group. |
| 110/112 | [M - NO - Cl]⁺ | Subsequent loss of a chlorine atom. |
| 75 | [C₆H₃]⁺ | Loss of both chlorine atoms and the nitroso group. |
Note: The relative intensities of the isotopic peaks for fragments containing two chlorine atoms ([M]⁺ and [M-NO]⁺) would be approximately 9:6:1.
Synthesis and Experimental Protocols
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Oxidation of 2,6-Dichloroaniline
This protocol is adapted from a general method for the synthesis of nitroso arenes.[1][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloroaniline (1 equivalent) in a mixture of methanol and water.
-
Catalyst Addition: Add a catalytic amount of ammonium molybdate (e.g., 0.1 mol equivalent).
-
pH Adjustment: Adjust the pH of the mixture to between 3 and 5 using a suitable acid (e.g., dilute sulfuric acid).
-
Oxidant Addition: Cool the reaction mixture in an ice bath. Slowly add hydrogen peroxide (4 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The formation of the nitroso compound, which is often colored, may be visually apparent. As the product is typically insoluble in the reaction medium, it may precipitate out.
-
Work-up and Purification: Once the reaction is complete, collect the precipitated product by filtration. Wash the solid with cold water and then a small amount of cold methanol to remove unreacted starting material and soluble impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.
Reactivity
The reactivity of this compound is governed by the electrophilic nature of the nitroso group and the electronic effects of the chlorine substituents.
Caption: Key reactivity pathways of aryl nitroso compounds.
-
Monomer-Dimer Equilibrium: Like most aromatic nitroso compounds, this compound is expected to exist in a monomer-dimer equilibrium. In the solid state, the colorless or pale yellow azodioxy dimer is typically favored, while in solution or at higher temperatures, the colored (green or blue) monomer is more prevalent.[6]
-
Reduction: The nitroso group can be readily reduced to an amine. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) would convert this compound to 2,6-dichloroaniline.[13]
-
Condensation Reactions: The electrophilic nitrogen atom of the nitroso group can react with nucleophiles. For instance, it can condense with anilines to form azobenzenes (Mills reaction) or with active methylene compounds (Ehrlich-Sachs reaction).[14]
-
Diels-Alder Reactions: The -N=O group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered heterocyclic rings.[14]
Toxicology and Safety
Specific toxicological data for this compound are not available. However, the toxicology can be inferred from the general properties of aromatic nitro and nitroso compounds.
-
General Toxicity: Aromatic nitroso compounds are generally considered to be toxic and are often reactive metabolites of carcinogenic nitroaromatic compounds.[15][16][17][18][19] They are known to be reactive towards biological nucleophiles, such as glutathione and protein thiols.[20]
-
Methemoglobinemia: A primary toxic effect of many nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This is a known effect of nitrobenzene.[2][3][4][5]
-
Carcinogenicity: Many N-nitroso compounds are classified as potent carcinogens.[15][16][17][18][19] While C-nitroso compounds like this compound are structurally different from N-nitrosamines, caution is warranted due to their reactivity.
Handling Precautions: Given the potential toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a halogenated aryl nitroso compound with significant potential as a synthetic intermediate. While direct experimental data on its properties are scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The predicted physicochemical and spectroscopic properties, along with the outlined synthetic and reactivity pathways, offer a solid foundation for researchers to begin working with this compound. Further experimental investigation is necessary to fully elucidate its characteristics and potential applications.
References
- 1. Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Nitroso compound synthesis by oxidation [organic-chemistry.org]
- 6. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 7. Nitroso - Wikipedia [en.wikipedia.org]
- 8. Nuclear magnetic resonance and mass spectra of nitrosobenzene derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Nitrosobenzene(586-96-9) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 13. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 14. Nitrosobenzene | C6H5NO | CID 11473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Toxicology of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tonylutz.net [tonylutz.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. journal.environcj.in [journal.environcj.in]
- 19. researchgate.net [researchgate.net]
- 20. tetrazolelover.at.ua [tetrazolelover.at.ua]
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloronitrosobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloronitrosobenzene is a halogenated aromatic nitroso compound. While its direct applications are not extensively documented in publicly available literature, its structural features suggest potential as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for materials science and pharmaceutical research. The presence of the nitroso group, a known reactive functional group, and the chlorine substituents on the aromatic ring, make it a subject of interest for studying reaction mechanisms and structure-activity relationships. This guide provides a comprehensive overview of the available technical information on this compound.
Chemical and Physical Properties
Quantitative data for this compound is sparse in readily accessible databases. The following table summarizes the key known properties.
| Property | Value | Source |
| CAS Number | 1194-66-7 | [1][2] |
| Molecular Formula | C₆H₃Cl₂NO | [1][2] |
| Molecular Weight | 176.00 g/mol | [1][2] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general methods for the synthesis of aryl nitroso compounds can be adapted. A plausible synthetic route is the oxidation of 2,6-dichloroaniline.
Conceptual Experimental Protocol: Oxidation of 2,6-Dichloroaniline
This protocol is based on general methods for the oxidation of anilines to nitrosobenzenes and should be optimized for this specific substrate.
Materials:
-
2,6-Dichloroaniline
-
Oxidizing agent (e.g., Caro's acid, peroxytrifluoroacetic acid)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Preparation of the Oxidizing Agent: If using an in-situ prepared oxidizing agent like peroxytrifluoroacetic acid, this would be the initial step, typically involving the reaction of trifluoroacetic anhydride with hydrogen peroxide at low temperatures.
-
Reaction: A solution of 2,6-dichloroaniline in a suitable organic solvent, such as dichloromethane, is cooled in an ice bath. The oxidizing agent is then added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline.
-
Workup: Upon completion, the reaction mixture is quenched, typically by pouring it into cold water. The organic layer is separated, washed with a mild base like sodium bicarbonate solution to remove acidic byproducts, and then with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to yield pure this compound.
References
2,6-dichloronitrosobenzene CAS number 1194-66-7
An in-depth technical guide on 2,6-dichloronitrosobenzene (CAS 1194-66-7) cannot be provided at this time due to a significant lack of available scientific literature and experimental data for this specific compound. Publicly accessible databases and scientific publications do not contain the necessary information for a comprehensive whitepaper, including detailed experimental protocols, extensive spectroscopic data, reactivity profiles, or biological activity studies.
The majority of scientific literature refers to the related compound, 2,6-dichloronitrobenzene (CAS 601-88-7) . This document will provide the limited available information on this compound and a more detailed technical guide on the more thoroughly documented 2,6-dichloronitrobenzene, which may be of interest to researchers in related fields.
This compound (CAS: 1194-66-7)
Information on this compound is largely limited to chemical supplier databases.
1.1. Core Identification Data
| Property | Value |
| CAS Number | 1194-66-7[1] |
| IUPAC Name | 1,3-Dichloro-2-nitrosobenzene[1] |
| Molecular Formula | C₆H₃Cl₂NO[1] |
| Molecular Weight | 176.00 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N=O)Cl |
1.2. General Synthetic Approach
Caption: Generalized synthetic pathway from a nitro to a nitroso compound.
2,6-Dichloronitrobenzene (CAS: 601-88-7)
This section provides a detailed technical overview of the more extensively studied 2,6-dichloronitrobenzene.
2.1. Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-Dichloro-2-nitrobenzene | [2] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [3] |
| Molecular Weight | 192.00 g/mol | |
| Appearance | Off-white solid | [4] |
| Melting Point | 63-68 °C | [5] |
| Solubility | Soluble in conventional organic solvents | [2] |
Spectroscopic Data Summary
While specific spectra for this compound are not available, general characteristics for dichloronitrobenzenes can be inferred. For 2,6-dichloronitrobenzene, the following spectral properties would be expected:
-
¹H NMR: Due to the symmetry of the molecule, two signals would be expected in the aromatic region: a triplet for the proton at the 4-position and a doublet for the protons at the 3 and 5-positions.
-
¹³C NMR: Three signals would be expected in the aromatic region, corresponding to the three unique carbon environments.
-
IR Spectroscopy: Characteristic peaks would be observed for the C-Cl stretching, C=C aromatic ring stretching, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms.
2.2. Experimental Protocols: Synthesis of 2,6-Dichloronitrobenzene
The primary synthetic route to 2,6-dichloronitrobenzene is the oxidation of 2,6-dichloroaniline.
Protocol 1: Oxidation with Peroxytrifluoroacetic Acid
This method involves the in-situ preparation of peroxytrifluoroacetic acid followed by the oxidation of 2,6-dichloroaniline.[5]
-
Materials:
-
2,6-dichloroaniline (0.05 mole)
-
Methylene chloride
-
90% Hydrogen peroxide (0.20 mole)
-
Trifluoroacetic anhydride (0.24 mole)
-
10% Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
-
-
Procedure:
-
Prepare the peroxytrifluoroacetic acid reagent by cooling a solution of 90% hydrogen peroxide in methylene chloride in an ice bath and slowly adding trifluoroacetic anhydride. Stir at room temperature for 30 minutes after the addition is complete.
-
Add a solution of 2,6-dichloroaniline in methylene chloride dropwise to the prepared reagent. The reaction is exothermic and will cause the solvent to reflux.
-
After the addition is complete, heat the mixture at reflux for one hour.
-
Cool the reaction mixture and wash sequentially with water and 10% sodium carbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be recrystallized from ethanol to yield pure 2,6-dichloronitrobenzene (89-92% yield).[5]
-
Caption: Workflow for the synthesis of 2,6-dichloronitrobenzene via oxidation.
Protocol 2: Oxidation with Hydrogen Peroxide and Sodium Tungstate
This method provides an alternative catalytic approach to the oxidation.[6]
-
Materials:
-
2,6-dichloroaniline (100 mmol)
-
Methanol
-
Sodium tungstate dihydrate (4.0 mmol)
-
Concentrated sulfuric acid (40 mmol)
-
30% Hydrogen peroxide solution (291 mmol)
-
-
Procedure:
-
Heat a mixture of 2,6-dichloroaniline, sodium tungstate dihydrate, and concentrated sulfuric acid in methanol to 40°C.
-
Add the 30% hydrogen peroxide solution dropwise over 10 hours.
-
Stir the mixture at 40°C for an additional 9 hours.
-
Monitor the reaction for the disappearance of the starting material by gas chromatography.
-
Upon completion, the product is worked up by extraction into toluene to give a 92% yield.[6]
-
2.3. Reactivity and Applications in Drug Development
2,6-Dichloronitrobenzene is a key intermediate in organic synthesis, primarily due to its reactivity in nucleophilic aromatic substitution (SNAr) reactions.[4] The electron-withdrawing nitro group activates the chlorine atoms towards substitution by various nucleophiles.
This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[4][7] For example, it is a starting material for the synthesis of an impurity of Quetiapine, an antipsychotic medication.[8]
Caption: Reactivity of 2,6-dichloronitrobenzene in synthesis.
2.4. Toxicology and Safety Information
2,6-Dichloronitrobenzene is classified as a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Classification | GHS Category |
| Acute toxicity, Oral | Category 4 |
| Acute toxicity, Dermal | Category 3 |
| Skin sensitization | Sub-category 1B |
| Germ cell mutagenicity | Category 2 |
| Carcinogenicity | Category 1B |
| Hazardous to the aquatic environment, long-term | Chronic 2 |
Data sourced from a Safety Data Sheet.[9]
Handling Recommendations:
-
Work in a well-ventilated area.
-
Wear personal protective equipment, including gloves and safety glasses.[9]
-
Avoid breathing dust, fumes, or vapors.[9]
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with strong bases and oxidizing agents.[9]
-
Upon heating, it can decompose to produce toxic fumes of nitrogen oxides and hydrogen chloride.[9]
References
- 1. clearsynth.com [clearsynth.com]
- 2. 1,3-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. 2,6-Dichloronitrobenzene (2,6 DCNB) [aarti-industries.com]
- 8. 2,6-Dichloronitrobenzene CAS#: 601-88-7 [amp.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
Monomer-Dimer Equilibrium of 2,6-Dichloronitrosobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the monomer-dimer equilibrium of 2,6-dichloronitrosobenzene, a phenomenon of significant interest in the study of C-nitroso compounds. These compounds and their equilibria play a crucial role in various chemical and biological processes, including their potential as spin traps and in the design of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core concepts to facilitate a deeper understanding.
Core Concepts: The Monomer-Dimer Equilibrium
In solution, aromatic C-nitroso compounds like this compound exist in a dynamic equilibrium between a colored monomeric form and a colorless dimeric species. The monomer is characterized by its blue or green color, while the dimer, an azodioxy species, is typically colorless. This equilibrium is sensitive to steric and electronic effects of substituents on the aromatic ring, as well as solvent and temperature. The steric hindrance provided by the two chlorine atoms in the ortho positions in this compound significantly influences the position of this equilibrium.
Caption: Reversible equilibrium between the monomeric and dimeric forms of this compound.
Quantitative Data Summary
The monomer-dimer equilibrium of 4-substituted 2,6-dichloronitrosobenzenes has been investigated using spectrophotometry. The following table summarizes the thermodynamic data for the dissociation of the dimer of this compound (where the 4-substituent is hydrogen) in benzene.
| Compound | 4-Substituent | ΔF° (kcal/mol) |
| This compound | H | 0.00 |
Note: The provided data uses this compound as the reference compound (ΔF° = 0.00 kcal/mol) for comparing the effect of para-substituents.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of the corresponding aniline.
Materials:
-
2,6-dichloroaniline
-
Methylene chloride (CH₂Cl₂)
-
90% Hydrogen peroxide (H₂O₂)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Activated charcoal
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare the peroxytrifluoroacetic acid reagent by adding trifluoroacetic anhydride to a cooled (ice bath) and stirred mixture of 90% hydrogen peroxide in methylene chloride.
-
Prepare a solution of 2,6-dichloroaniline in methylene chloride.
-
Add the 2,6-dichloroaniline solution dropwise to the peroxytrifluoroacetic acid reagent. The reaction is exothermic and may cause the mixture to reflux.
-
After the addition is complete, heat the mixture under reflux for approximately one hour.
-
Cool the reaction mixture and pour it into cold water.
-
Separate the organic layer and wash it sequentially with water and 10% sodium carbonate solution.
-
Dry the organic layer with anhydrous magnesium sulfate and treat with activated charcoal.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from a minimal volume of ethanol to yield the purified product.
Spectrophotometric Determination of the Monomer-Dimer Equilibrium Constant
The equilibrium constant for the monomer-dimer equilibrium can be determined by measuring the absorbance of the monomer at a specific wavelength using UV-Vis spectroscopy. The monomeric form of nitroso compounds typically exhibits a characteristic absorption in the visible region (around 700-800 nm), while the dimer is colorless and does not absorb in this region.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., benzene, chloroform)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes with a known path length
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations.
-
Spectrophotometric Measurements:
-
Record the UV-Vis spectrum for each solution at a constant temperature to identify the wavelength of maximum absorbance (λ_max) of the monomer.
-
Measure the absorbance of each solution at the determined λ_max.
-
-
Data Analysis: The equilibrium constant (K_c) can be calculated using the following relationship, which is derived from Beer-Lambert law for a simple monomer-dimer equilibrium where only the monomer absorbs light:
D / C_L = - (D² / C_L²) * (2 / (K_c * ε²)) + ε
where:
-
D is the optical density (absorbance)
-
C_L is the total concentration of the nitroso compound
-
K_c is the equilibrium constant for the dissociation of the dimer
-
ε is the molar absorptivity of the monomer
A plot of D / C_L versus D² / C_L² should yield a straight line. The intercept gives the molar absorptivity (ε), and the equilibrium constant (K_c) can be calculated from the slope.
-
Caption: Workflow for the spectrophotometric determination of the monomer-dimer equilibrium constant.
Structural Considerations
Conclusion
The monomer-dimer equilibrium of this compound is a fundamental aspect of its chemical behavior. Understanding the thermodynamic parameters and the factors that influence this equilibrium is essential for researchers in medicinal chemistry and materials science. The experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of this and similar systems. The interplay of steric and electronic effects, as exemplified by the 2,6-dichloro substitution pattern, offers a rich area for further study and potential exploitation in the design of functional molecules.
Spectroscopic Profile of 2,6-Dichloronitrosobenzene: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloronitrosobenzene. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic values derived from established principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the structural characterization of this molecule. The guide includes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed, standardized experimental protocols for data acquisition and visualizations of key processes.
Introduction
This compound is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms at the ortho positions and a nitroso group. The nitroso (-N=O) functional group imparts unique electronic and structural properties, making it a molecule of interest in synthetic chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This guide presents a predictive analysis of its spectral properties to aid researchers in its identification.
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound. These values are estimated based on the known effects of chloro- and nitroso- substituents on a benzene ring and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the carbon-hydrogen framework. The predicted symmetry of this compound (C₂ᵥ) simplifies its NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Notes |
| ¹H NMR | ~7.6 - 7.8 | H-4 | Triplet (t) | The downfield shift is due to deshielding by the electronegative nitroso and chloro groups. |
| ¹H NMR | ~7.3 - 7.5 | H-3, H-5 | Doublet (d) | These two protons are chemically equivalent due to molecular symmetry. |
| ¹³C NMR | > 150 | C-1 (C-N=O) | Singlet | The carbon attached to the nitroso group is expected to be significantly deshielded. |
| ¹³C NMR | ~130 - 135 | C-2, C-6 (C-Cl) | Singlet | The two carbons attached to chlorine atoms are equivalent. |
| ¹³C NMR | ~125 - 130 | C-4 | Singlet | |
| ¹³C NMR | ~120 - 125 | C-3, C-5 | Singlet | These two carbons are equivalent. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their vibrational frequencies.
Table 2: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring. |
| ~1600 - 1585 | Aromatic C=C Stretch (in-ring) | Medium | A key indicator of the aromatic backbone. |
| ~1500 - 1400 | Aromatic C=C Stretch (in-ring) | Medium-Strong | Another characteristic aromatic ring vibration. |
| ~1500 | N=O Stretch | Strong | The nitroso group has a strong, characteristic absorption in this region. |
| ~1100 - 1000 | C-Cl Stretch | Strong | Corresponds to the stretching of the carbon-chlorine bonds. |
| 900 - 675 | Aromatic C-H "Out-of-Plane" Bend | Strong | The specific frequency can help confirm the substitution pattern on the ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Nitroso compounds are known for their characteristic colors.
Table 3: Predicted UV-Vis Absorption Maxima (in Methanol)
| Transition Type | Predicted λₘₐₓ (nm) | Notes |
| n → π | ~650 - 750 | This transition involves the non-bonding electrons on the oxygen of the nitroso group. It occurs at a long wavelength and is responsible for the typical blue or green color of monomeric C-nitroso compounds. |
| π → π | ~280 - 320 | This is a higher-energy transition associated with the conjugated π-system of the aromatic ring and the nitroso group. |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₆H₃Cl₂NO | |
| Molecular Weight | 175.00 g/mol | Calculated using the most common isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). |
| Molecular Ion (M⁺) | m/z 175 (¹²C₆¹H₃³⁵Cl₂¹⁴N¹⁶O) | The primary molecular ion peak. |
| Isotopic Peaks | m/z 177 (M+2), m/z 179 (M+4) | The presence of two chlorine atoms results in a characteristic isotopic pattern. The expected intensity ratio of the M⁺, M+2, and M+4 peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms. |
| Key Fragmentation Peaks | m/z 145 [M-NO]⁺, m/z 110 [M-NO-Cl]⁺ | Loss of the nitroso group (-30 Da) is a common fragmentation pathway. Subsequent loss of a chlorine atom (-35 Da) would also be expected. |
Experimental Protocols
The following are standardized protocols for the acquisition of spectroscopic data for a solid aromatic compound such as this compound.
NMR Data Acquisition (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm centered around 6 ppm is typical. Set the relaxation delay to at least 5 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm is standard. A larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Data Acquisition (FTIR-ATR)
-
Sample Preparation: Place a small, clean spatula tip of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Acquire a background spectrum of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹). Label significant peaks corresponding to the principal functional groups.
UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference blank. Fill a second cuvette with the sample solution. Place both cuvettes in the spectrometer.
-
Spectrum Collection: Scan a wavelength range from approximately 800 nm down to 200 nm. The instrument will automatically subtract the solvent absorbance.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) for Electron Ionization (EI). This will generate the molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic isotopic pattern. Interpret major fragment ions to support the proposed structure.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
An In-depth Technical Guide to the Solubility of 2,6-Dichloronitrosobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Expected Solubility Profile
2,6-Dichloronitrosobenzene is an organic compound that is described as an off-white solid.[1] Its structure, featuring a nitroso group and two chlorine atoms on a benzene ring, dictates its solubility characteristics. The presence of the halogen atoms and the aromatic ring suggests a nonpolar character, which generally leads to better solubility in organic solvents compared to polar solvents like water.
Based on the principle of "like dissolves like," this compound is expected to be soluble in conventional organic solvents.[1] This is further supported by information on the related compound, 2,6-dichloronitrobenzene, which is also soluble in common organic solvents.[1] For other dichloronitrobenzene isomers, such as 3,4- and 2,3-dichloronitrobenzene, quantitative solubility data in solvents like ethyl acetate, tetrachloromethane, cyclohexane, hexane, heptane, 1-propanol, 2-propanol, and 1-butanol has been experimentally determined.[2] This suggests that this compound would exhibit measurable solubility in a range of similar organic solvents.
Table 1: Physicochemical Properties of 2,6-Dichloronitrobenzene
| Property | Value/Information | Source |
| Molecular Formula | C₆H₃Cl₂NO | |
| Molecular Weight | 192 g/mol | |
| Physical State | Solid | [1] |
| Color | Off-white | [1] |
| Melting Point | 71 °C | [1][3] |
| Boiling Point | 130 °C / 8 mmHg | [1][3] |
| Solubility in Water | No data available | [1] |
| Solubility in Organic Solvents | Soluble in conventional organic solvents (qualitative) | [1] |
| Solubility (Slight) | Chloroform, DMSO, Methanol | [3] |
Experimental Protocols for Solubility Determination
The determination of the solubility of this compound can be achieved through several well-established laboratory methods. The choice of method may depend on the required accuracy, the amount of substance available, and the analytical instrumentation at hand. The following protocols are widely used for determining the equilibrium solubility of solid compounds in organic solvents.
The shake-flask method is a common and reliable technique for determining equilibrium solubility.[4]
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, etc.)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution becomes saturated.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more effective separation, the samples can be centrifuged.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean, dry vial.[5]
-
Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound using a suitable technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][5]
-
Calculation: Calculate the solubility in units such as g/L or mol/L from the measured concentration of the saturated solution, accounting for any dilutions made.
The gravimetric method is a straightforward technique that relies on the evaporation of the solvent and weighing the residual solute.[2]
Materials:
-
Same as the shake-flask method, excluding the analytical instrument for quantification.
-
Evaporating dish or pre-weighed container.
-
Oven or vacuum desiccator.
Procedure:
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 of the shake-flask method.
-
Sample Collection: After equilibration and settling of the excess solid, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, clean, and dry evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent. A vacuum desiccator can also be used to facilitate evaporation at a lower temperature.
-
Weighing: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it accurately.
-
Calculation: The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be expressed as mass of solute per volume or mass of solvent.
Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively published, its chemical properties suggest good solubility in nonpolar organic media. For researchers and professionals in drug development and chemical synthesis, the experimental determination of this parameter is crucial for process optimization, formulation, and quality control. The detailed protocols for the shake-flask and gravimetric methods provided in this guide offer a robust framework for generating reliable and accurate solubility data. The accompanying workflow diagram provides a clear visual guide to the experimental process. By following these established methodologies, scientists can obtain the necessary data to effectively utilize this compound in their research and development activities.
References
Methodological & Application
Application Notes and Protocols: 2,6-Dichloronitrosobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 2,6-dichloronitrosobenzene in organic synthesis, with a focus on its role as a versatile precursor for nitrogen-containing heterocycles. Due to the limited availability of specific detailed protocols for this compound, this report includes representative methodologies based on analogous aromatic nitroso compounds.
Introduction: The Synthetic Utility of this compound
This compound is an electron-deficient aromatic nitroso compound. The presence of two electron-withdrawing chlorine atoms ortho to the nitroso group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This heightened reactivity makes it a valuable building block for the synthesis of a variety of functionalized nitrogen-containing heterocyclic compounds. The primary application identified involves the reaction of this compound with amine nucleophiles.
Application: Synthesis of Nitrogen-Containing Heterocycles
This compound serves as a key starting material for the synthesis of substituted aminonitrosobenzenes, which are themselves versatile intermediates for more complex heterocyclic systems. The reaction proceeds via nucleophilic aromatic substitution, where one or both of the chlorine atoms are displaced by an amine.
The reaction of this compound with cyclic secondary amines, such as morpholine or piperidine, can lead to both mono- and bis-amino derivatives. The degree of substitution can be controlled by the stoichiometry of the reactants and the reaction conditions. These amino-substituted nitrosobenzenes can be further modified to introduce other functionalities, such as azides or nitro groups, providing a pathway to a diverse range of heterocyclic structures.[1]
General Reaction Scheme:
-
Mono-substitution: this compound reacts with one equivalent of a cyclic amine to yield a 2-chloro-6-(heterocyclo)-nitrosobenzene derivative.
-
Di-substitution: With an excess of the cyclic amine, both chlorine atoms can be displaced to form a 2,6-bis(heterocyclo)-nitrosobenzene.
These substituted nitroso compounds are valuable precursors. For instance, the remaining chlorine in the mono-substituted product can be displaced by other nucleophiles like sodium azide (NaN₃) or sodium nitrite (NaNO₂), leading to further functionalization.[1]
Experimental Protocols (Representative)
This protocol is based on standard SNAr conditions and is expected to be applicable for the mono-substitution of this compound.
Materials:
-
This compound
-
Cyclic amine (e.g., morpholine, piperidine) (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the cyclic amine (1.0-1.2 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired mono-substituted product.
This protocol describes a general method for the di-substitution of an activated aryl halide, which can be adapted for this compound.
Materials:
-
This compound
-
Cyclic amine (e.g., morpholine, piperidine) (2.5 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the cyclic amine (2.5-3.0 eq) to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure di-substituted product.
Quantitative Data
Specific quantitative data for the reactions of this compound is scarce in the reviewed literature. The following table provides a general overview of expected yields for analogous nucleophilic aromatic substitution reactions on activated aryl halides.
| Starting Material | Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Activated Aryl Halide | Cyclic Amine | Mono-amino Product | DMF | 25 | 1-2 | 70-90 |
| Activated Aryl Halide | Cyclic Amine | Di-amino Product | DMSO | 80-100 | 4-8 | 60-85 |
| Mono-amino Product | Sodium Azide | Azido Product | DMF | 50 | 3-5 | 75-95 |
Note: These are representative yields and may vary depending on the specific substrates and reaction conditions.
Signaling Pathways and Experimental Workflows (Diagrams)
The following diagram illustrates the synthetic pathway from this compound to mono- and di-substituted amino derivatives.
References
Application Notes and Protocols: Utilizing 2,6-Dichloronitrosobenzene for EPR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including transient free radicals.[1] Spin trapping is a crucial methodology within EPR that allows for the detection of short-lived radicals by converting them into more stable, EPR-detectable nitroxide radicals.[2] This is achieved by using a "spin trap," a diamagnetic compound that reacts with the initial radical to form a persistent spin adduct.[1] C-nitroso compounds are a class of spin traps known for providing detailed information about the trapped radical due to the direct attachment of the radical to the nitrogen atom of the nitroxide moiety, which often results in distinct hyperfine splittings in the EPR spectrum.[3]
This document provides a detailed, though generalized, experimental protocol for the potential use of 2,6-dichloronitrosobenzene as a spin trap in EPR spectroscopy for the detection of carbon-centered radicals. Due to the limited availability of specific experimental data for this particular nitroso spin trap in the reviewed literature, this protocol is based on general principles for using nitroso-based spin traps and may require optimization for specific applications.
Principle of Spin Trapping with this compound
The core of the technique lies in the reaction between the diamagnetic this compound and a transient radical species (R•). The radical adds to the nitroso group, forming a stable nitroxide spin adduct. This spin adduct can then be readily detected and characterized by EPR spectroscopy, providing information about the original, short-lived radical.
Experimental Protocol
This protocol outlines the key steps for a typical spin trapping experiment using this compound.
1. Reagent Preparation
-
This compound Solution:
-
Due to the lack of commercially available, pre-made solutions, this compound must be synthesized or procured from a chemical supplier. The synthesis of the related compound, 2,6-dichloronitrobenzene, can be achieved through the oxidation of 2,6-dichloroaniline.[4] The subsequent conversion to the nitroso compound would require a separate synthetic step.
-
Prepare a stock solution of this compound in a suitable, high-purity, and often deoxygenated solvent. The choice of solvent will depend on the experimental system and the solubility of the spin trap. Common solvents for EPR spin trapping include benzene, toluene, or aqueous buffer solutions, depending on the nature of the radical being investigated.
-
The concentration of the spin trap solution typically ranges from 1 mM to 100 mM, with an optimal range often being 20–50 mM.[5] The final concentration in the reaction mixture should be optimized for each specific experiment.
-
-
Radical Generation System:
-
Prepare the system that will generate the radical of interest. This could be a chemical reaction (e.g., Fenton reaction for generating hydroxyl radicals, which can then react to form carbon-centered radicals), a photochemical reaction, or a biological system (e.g., enzymatic reaction, cell culture).
-
2. Spin Trapping Reaction
-
In an appropriate reaction vessel, combine the radical generating system with the this compound solution.
-
The reaction should be initiated under controlled conditions (e.g., temperature, light exposure if applicable).
-
The reaction time will vary depending on the stability of the spin adduct and the rate of radical generation. It is advisable to perform kinetic studies to determine the optimal time for EPR measurement.
3. Sample Preparation for EPR Measurement
-
Transfer an aliquot of the reaction mixture into a standard EPR sample tube (e.g., a quartz capillary tube).
-
Ensure the sample is properly positioned within the EPR resonator cavity.
-
For experiments in aqueous solutions, a flat cell is often used to minimize dielectric loss.
4. EPR Data Acquisition
-
Record the EPR spectrum using an X-band EPR spectrometer.
-
Typical EPR parameters need to be optimized for the specific spin adduct. These parameters include:
-
Microwave Frequency: Typically around 9.5 GHz (X-band).
-
Microwave Power: Use a non-saturating microwave power level to avoid signal distortion. This should be determined empirically.
-
Modulation Frequency: Commonly 100 kHz.
-
Modulation Amplitude: Should be optimized to maximize signal-to-noise without causing line broadening.
-
Sweep Width: Set to a range that encompasses the entire EPR spectrum of the spin adduct.
-
Sweep Time and Time Constant: These should be chosen to achieve a good signal-to-noise ratio.
-
Temperature: Measurements are typically performed at room temperature, but low-temperature measurements may be necessary for very unstable adducts.
-
Data Presentation
Quantitative data from EPR spin trapping experiments should be summarized for clarity and comparison.
| Parameter | Typical Range/Value | Notes |
| Spin Trap Concentration | 1 - 100 mM (in stock) | Optimal concentration in the final reaction mixture needs to be determined experimentally.[5] |
| Solvent | Benzene, Toluene, Aqueous Buffer | Choice depends on the system under investigation and solubility. |
| Temperature | Room Temperature | Low temperature may be required for unstable spin adducts. |
| Microwave Frequency | ~9.5 GHz (X-band) | Standard for most EPR spectrometers. |
| Microwave Power | Variable (e.g., 1-20 mW) | Must be optimized to avoid saturation. |
| Modulation Frequency | 100 kHz | A common setting for EPR spectrometers. |
| Modulation Amplitude | Variable (e.g., 0.01-1 G) | Optimize for maximum signal without broadening. |
Data Analysis and Interpretation
The resulting EPR spectrum of the spin adduct provides valuable information:
-
g-value: This parameter is characteristic of the type of radical. For nitroxides, g-values are typically around 2.006.[5]
-
Hyperfine Coupling Constants (hfcs): The interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H, and potentially ³⁵/³⁷Cl in the case of this compound adducts) leads to the splitting of the EPR signal. The magnitude of these splittings (hyperfine coupling constants, denoted as a) provides structural information about the spin adduct and, by inference, the trapped radical. For nitroso spin traps, the hyperfine coupling from the trapped radical is often directly observable, aiding in its identification.[3]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in an EPR spin trapping experiment.
Spin Trapping Signaling Pathway
Caption: The reaction pathway of a transient radical with a spin trap to form a stable spin adduct.
References
Application Notes and Protocols: 2,6-Dichloronitrosobenzene in Hetero-Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hetero-Diels-Alder reaction is a powerful transformation in organic synthesis, enabling the construction of six-membered heterocyclic rings. Among the various heterodienophiles, nitroso compounds are particularly reactive, participating in [4+2] cycloadditions with conjugated dienes to afford 1,2-oxazine derivatives. These products serve as versatile synthetic intermediates, readily converted to valuable 1,4-amino alcohols and other functionalities crucial in the synthesis of natural products and pharmaceuticals.
This document focuses on 2,6-dichloronitrosobenzene as a potential dienophile in hetero-Diels-Alder reactions. While the synthesis of its precursor, 2,6-dichloronitrobenzene, is well-documented, extensive literature searches did not yield specific examples of the successful use of this compound as a dienophile in hetero-Diels-Alder reactions with quantitative data or detailed experimental protocols. Therefore, this document provides a detailed protocol for the synthesis of the precursor, 2,6-dichloronitrobenzene, and a general discussion of the hetero-Diels-Alder reaction involving nitroso compounds, which can serve as a foundational guide for researchers exploring the reactivity of this specific dienophile.
Synthesis of the Precursor: 2,6-Dichloronitrobenzene
The synthesis of 2,6-dichloronitrobenzene can be reliably achieved through the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid. The following protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Reaction Scheme:
Experimental Protocol: Synthesis of 2,6-Dichloronitrobenzene
Materials:
-
2,6-Dichloroaniline
-
Methylene chloride (CH₂Cl₂)
-
90% Hydrogen peroxide (H₂O₂) (Caution: Strong Oxidizer)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Activated charcoal
-
Ethanol (EtOH)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Separatory funnel
-
Beakers
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Preparation of the Peroxytrifluoroacetic Acid Reagent:
-
In a 300-mL three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, add 100 mL of methylene chloride.
-
Carefully add 5.4 mL (0.20 mole) of 90% hydrogen peroxide to the methylene chloride. The hydrogen peroxide will form a separate lower layer.
-
Cool the flask in an ice bath and begin stirring.
-
Over a 20-minute period, add 34.0 mL (0.24 mole) of trifluoroacetic anhydride to the cold, stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.
-
-
Oxidation of 2,6-Dichloroaniline:
-
Prepare a solution of 8.1 g (0.05 mole) of 2,6-dichloroaniline in 80 mL of methylene chloride.
-
Add this solution dropwise over 30 minutes to the freshly prepared peroxytrifluoroacetic acid reagent. The reaction is exothermic and will cause the mixture to reflux.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into 150 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water, two 100-mL portions of 10% sodium carbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate and treat with activated charcoal.
-
After standing overnight, filter the solution and remove the solvent using a rotary evaporator.
-
The crude product is a yellow solid.
-
-
Recrystallization:
-
Recrystallize the crude 2,6-dichloronitrobenzene from a minimum volume of ethanol (approximately 12-15 mL).
-
Wash the crystals on the filter with 10 mL of cold ethanol.
-
The final product is a yellow crystalline solid.
-
Data Presentation:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2,6-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 63-68 | 89-92 |
Hetero-Diels-Alder Reaction of Nitroso Compounds: A General Overview
The hetero-Diels-Alder reaction between a nitroso dienophile and a conjugated diene is a concerted [4+2] cycloaddition that leads to the formation of a 3,6-dihydro-2H-1,2-oxazine ring.[2] This reaction is a valuable tool for introducing nitrogen and oxygen functionalities into a molecule in a stereocontrolled manner.
General Reaction Scheme:
Key Considerations for the Reaction:
-
Dienophile Reactivity: The reactivity of the nitroso dienophile is influenced by the electronic nature of the 'R' group. Electron-withdrawing groups on the nitroso moiety generally increase its reactivity. Given the presence of two electron-withdrawing chlorine atoms, this compound is expected to be a reactive dienophile.
-
Diene Reactivity: The diene must be able to adopt an s-cis conformation for the reaction to occur. Cyclic dienes, such as cyclopentadiene and 1,3-cyclohexadiene, are locked in the reactive s-cis conformation and are therefore highly reactive in Diels-Alder reactions.[3]
-
Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile and diene is retained in the product. For cyclic dienes, the reaction typically proceeds via an endo transition state, leading to the formation of the endo adduct as the major product.
-
Reaction Conditions: These reactions are often carried out under mild conditions, sometimes at room temperature or with gentle heating. The choice of solvent can influence the reaction rate and selectivity.
Proposed Experimental Protocol for the Hetero-Diels-Alder Reaction of this compound with a Cyclic Diene (A General Guideline)
Please Note: As no specific literature protocols for this reaction were found, the following is a general starting point for investigation based on typical conditions for similar reactions. Optimization of all parameters will be necessary.
Materials:
-
This compound (to be synthesized from the nitro precursor)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene) or 1,3-Cyclohexadiene
-
Anhydrous solvent (e.g., dichloromethane, chloroform, toluene, or diethyl ether)
-
Inert gas (e.g., argon or nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas line
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Preparation of this compound: The nitroso compound is typically generated in situ from the corresponding nitro compound immediately before use due to its potential instability. A possible method involves the reduction of 2,6-dichloronitrobenzene.
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the freshly prepared this compound in the chosen anhydrous solvent.
-
Cool the solution to a specified temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Addition of Diene:
-
Slowly add a solution of the freshly cracked cyclopentadiene or 1,3-cyclohexadiene in the same anhydrous solvent to the stirred solution of the dienophile.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Logical Relationship of Hetero-Diels-Alder Reaction Components
Caption: Key components of the hetero-Diels-Alder reaction.
Experimental Workflow for Synthesis and Cycloaddition
Caption: Workflow for synthesis and subsequent reaction.
Conclusion and Future Directions
While the synthesis of 2,6-dichloronitrobenzene is straightforward, its application as a dienophile in hetero-Diels-Alder reactions remains an underexplored area of research based on currently available literature. The protocols and information provided herein offer a solid foundation for researchers to initiate studies in this area. Future work should focus on the in situ generation of this compound and its subsequent reaction with various dienes to determine its reactivity, yields, and stereoselectivity. Such investigations could unlock new synthetic pathways to novel and potentially biologically active heterocyclic compounds.
References
Application Notes and Protocols: Synthesis of Substituted Indoles Using Nitrosoarenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of substituted indoles utilizing nitrosoarenes as key starting materials. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. This document details the widely used Bartoli indole synthesis, along with alternative methods, providing detailed experimental protocols, quantitative data for reaction optimization, and mechanistic insights.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful and flexible method for the preparation of 7-substituted indoles, a class of compounds often challenging to synthesize via traditional methods like the Fischer indole synthesis.[1][2] The reaction proceeds via the addition of a vinyl Grignard reagent to an ortho-substituted nitrosoarene (or a nitroarene, which is reduced in situ to the nitrosoarene).[3] The presence of a sterically demanding ortho-substituent is crucial for the success of the reaction, as it facilitates a key[4][4]-sigmatropic rearrangement.[3]
General Reaction Scheme:
Ortho-substituted Nitrosoarene + Vinyl Grignard Reagent → 7-Substituted Indole
Key Advantages:
-
Direct route to 7-substituted indoles.[3]
-
Tolerates a wide range of functional groups on the aromatic ring.
-
Can be adapted for solid-phase synthesis.[2]
Data Presentation: Reaction of Vinyl Grignard Reagents with ortho-Substituted Nitrosoarenes
The following table summarizes the yields of 7-substituted indoles obtained from the reaction of various ortho-substituted nitrosoarenes with vinyl Grignard reagents. This data is crucial for researchers in selecting appropriate substrates and predicting reaction outcomes.
| ortho-Substituent (R) | Grignard Reagent | Solvent | Indole Product | Yield (%) | Reference |
| CH₃ | Vinylmagnesium bromide | Diethyl ether | 7-Methylindole | 56 | |
| Cl | Vinylmagnesium bromide | THF | 7-Chloroindole | 32 | |
| Br | Vinylmagnesium bromide | Dibutyl ether | 7-Bromoindole | 42 | |
| Ph | Vinylmagnesium bromide | Dibutyl ether | 7-Phenylindole | 48 | |
| TMS | Vinylmagnesium bromide | Dibutyl ether | 7-(Trimethylsilyl)indole | 46 |
Experimental Protocols:
Protocol 1: General Procedure for the Synthesis of 7-Substituted Indoles from ortho-Substituted Nitrosoarenes
This protocol is a general guideline for the Bartoli indole synthesis starting from a nitrosoarene.
Materials:
-
ortho-Substituted nitrosoarene (1.0 eq)
-
Vinylmagnesium bromide (1.0 M in THF, 2.0 eq)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
A solution of the ortho-substituted nitrosoarene in anhydrous THF is cooled to -20 °C to 0 °C under an inert atmosphere (e.g., argon or nitrogen).[2]
-
The vinyl Grignard reagent (2.0 equivalents) is added dropwise to the cooled solution over a period of 15-30 minutes, maintaining the low temperature.[3]
-
The reaction mixture is stirred at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[2]
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 7-substituted indole.
Mandatory Visualization:
Caption: Workflow for the Bartoli indole synthesis.
Caption: Key steps in the Bartoli indole synthesis mechanism.
Alternative Syntheses of Substituted Indoles from Nitrosoarenes
While the Bartoli synthesis is prominent, other methods also utilize nitrosoarenes for the construction of the indole core.
Cadogan-Sundberg Indole Synthesis
The Cadogan-Sundberg synthesis involves the reductive cyclization of an o-nitrostyrene, which proceeds through an intermediate nitroso species, to form an indole.[4][5] This reaction is typically carried out using a deoxygenating agent like a trialkyl phosphite.[4]
Protocol 2: General Procedure for the Cadogan-Sundberg Indole Synthesis
Materials:
-
ortho-Nitrostyrene derivative (1.0 eq)
-
Triethyl phosphite (P(OEt)₃, excess)
-
High-boiling point solvent (e.g., diethyl phthalate)
Procedure:
-
A solution of the o-nitrostyrene derivative in a high-boiling point solvent is prepared.
-
An excess of triethyl phosphite is added to the solution.
-
The reaction mixture is heated to reflux for several hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the substituted indole.
Caption: Workflow for the Cadogan-Sundberg indole synthesis.
Photochemical Synthesis
Recent advancements have demonstrated the use of photochemical methods for the synthesis of indoles from nitroarenes, which are believed to proceed via a nitroso intermediate. These reactions often occur under mild conditions.
A notable example is the photoinduced Bartoli-type synthesis where the reaction between a nitroarene and an alkene is initiated by light.
Application in Drug Development: Synthesis of Bioactive Indoles
The synthesis of substituted indoles using nitrosoarenes has found significant application in the preparation of biologically active molecules, including pharmaceutical agents.
Synthesis of WIN 48098 and JWH 015 Precursors
A one-pot synthesis of highly functionalized indoles, which are precursors to bioactive molecules like WIN 48098 and JWH 015, has been developed.[1] This method involves the [3 + 2]-annulation of N-hydroxy allenylamines with nitrosobenzenes.[1]
Reaction Pathway: The reaction proceeds through the formation of an isoxazolidin-5-ol derivative in the presence of a copper catalyst and oxygen, which upon heating with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), rearranges to the substituted indole.[1]
Caption: Pathway to precursors of WIN 48098 and JWH 015.
This approach highlights the utility of nitrosoarenes in constructing complex indole scaffolds relevant to drug discovery and development. The ability to generate highly substituted indoles in a controlled manner is of paramount importance for creating libraries of compounds for biological screening.
References
Application Notes and Protocols for Trapping Inorganic Radicals with Nitroso Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of nitroso compounds as spin traps for the detection and characterization of inorganic free radicals. This technique is a cornerstone in the study of redox biology, oxidative stress, and the mechanisms of drug action, where transient radical species play a pivotal role.
Introduction to Spin Trapping with Nitroso Compounds
Spin trapping is an analytical technique that utilizes a "spin trap" molecule to convert short-lived, highly reactive free radicals into more stable, persistent radicals that can be detected and characterized, primarily by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3][4] Nitroso compounds, along with nitrones, are the most common class of spin traps.[1] They react with a target radical to form a stable nitroxide radical adduct, whose characteristic EPR spectrum provides information about the original trapped radical.[1][2][3]
Nitroso compounds are particularly advantageous for trapping certain types of inorganic radicals, such as metal-centered radicals.[5] While nitrones often form more persistent spin adducts with many small inorganic radicals, nitroso compounds can provide more detailed structural information about the trapped species.[5]
Applications in Research and Drug Development
The trapping of inorganic radicals using nitroso compounds has wide-ranging applications:
-
Elucidating Reaction Mechanisms: Identifying transient radical intermediates in chemical and biological reactions.
-
Studying Oxidative Stress: Detecting and quantifying the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cellular systems and tissues. This is crucial for understanding the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[6][7][8][9]
-
Drug Development:
-
Assessing the pro-oxidant or antioxidant properties of new drug candidates.
-
Investigating drug-induced generation of radicals and associated toxicity.
-
Studying the role of radicals in drug metabolism and efficacy.
-
-
Materials Science: Characterizing radical formation on the surface of materials, such as photocatalysts.
Featured Nitroso Spin Traps and Their Target Inorganic Radicals
A variety of nitroso compounds have been developed for spin trapping applications. The choice of spin trap depends on the specific radical of interest, the experimental conditions (e.g., aqueous vs. organic solvent), and the desired stability of the spin adduct.
| Spin Trap | Abbreviation | Structure | Target Inorganic Radicals | Key Features |
| 2-Methyl-2-nitrosopropane | MNP | (CH₃)₃C-N=O | Nitric Oxide (•NO) | Commonly used for trapping •NO. |
| 3,5-Dibromo-4-nitrosobenzenesulfonate | DBNBS | Superoxide (O₂⁻•), Sulfite (SO₃⁻•), Nitric Oxide (•NO) | Water-soluble, making it suitable for biological systems.[10] | |
| Nitrosodurene | ND | Metal-centered radicals | Effective for trapping metal-centered radicals. |
Quantitative Data: EPR Hyperfine Coupling Constants
The EPR spectrum of a spin adduct is characterized by its g-value and hyperfine coupling constants (hfcc), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). These parameters are unique to the specific spin adduct and can be used to identify the trapped radical.
Table 1: Hyperfine Coupling Constants (in Gauss) for Nitroso Spin Adducts of Inorganic Radicals
| Trapped Radical | Spin Trap | aN | aH | Other Couplings | g-value | Reference(s) |
| Sulfite (SO₃⁻•) | DBNBS | 12.9 | 0.8 | - | 2.0063 | [10] |
Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature.
Experimental Protocols
Protocol 1: Trapping of Sulfite Radical Anion (SO₃⁻•) with DBNBS
This protocol describes the generation of the sulfite radical anion and its subsequent trapping with the water-soluble nitroso compound DBNBS for EPR analysis.
Materials:
-
Sodium sulfite (Na₂SO₃)
-
Hydrogen peroxide (H₂O₂)
-
3,5-Dibromo-4-nitrosobenzenesulfonate (DBNBS)
-
Phosphate buffered saline (PBS), pH 7.4
-
EPR spectrometer
-
Quartz capillary tubes or flat cell
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Na₂SO₃ in PBS.
-
Prepare a 100 mM stock solution of DBNBS in PBS.
-
Prepare a 1% (w/v) solution of H₂O₂ in deionized water.
-
-
Sample Preparation for EPR:
-
In an Eppendorf tube, mix the following in order:
-
50 µL of 100 mM DBNBS solution.
-
50 µL of 100 mM Na₂SO₃ solution.
-
-
Initiate the reaction by adding 5 µL of 1% H₂O₂.
-
Immediately transfer the solution into a quartz capillary tube or an EPR flat cell.
-
-
EPR Spectrometer Settings (Typical X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1.0 G
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Time Constant: 0.1 s
-
Scan Time: 60 s
-
Number of Scans: 1-5 (average for better signal-to-noise)
-
Temperature: Room temperature
-
-
Data Acquisition and Analysis:
-
Record the EPR spectrum.
-
The expected spectrum for the DBNBS-SO₃⁻• adduct is a triplet of triplets.
-
Measure the g-value and hyperfine coupling constants (aN and aH) from the spectrum and compare them to literature values for identification.
-
Protocol 2: General Sample Preparation for EPR Analysis
Proper sample preparation is critical for obtaining high-quality EPR spectra.
-
Solvent Selection: Use a solvent that dissolves the spin trap and the components of the radical-generating system. For aqueous biological samples, a flat cell is often required to minimize microwave absorption by water.[11]
-
Concentration: The typical concentration for spin trapping experiments is in the range of 10-100 mM for the spin trap. The radical concentration is usually much lower.
-
Deoxygenation: Dissolved oxygen can broaden the EPR signal. For high-resolution spectra, it is often necessary to deoxygenate the sample by bubbling with an inert gas like nitrogen or argon.
-
Sample Loading: Carefully load the sample into a quartz EPR tube or flat cell, avoiding air bubbles.[12]
-
Freezing (for low-temperature studies): If the experiment is to be performed at low temperatures, freeze the sample slowly by dipping the tip of the tube in liquid nitrogen and then gradually lowering it to prevent tube cracking.[2]
Visualizations
Reaction of a Nitroso Spin Trap with an Inorganic Radical
Caption: Trapping of an inorganic radical by a nitroso compound.
Experimental Workflow for Spin Trapping
Caption: A typical workflow for a spin trapping experiment.
Signaling Pathway: Nitric Oxide and Oxidative Stress
Caption: Nitric oxide's dual role in signaling and stress.
References
- 1. [PDF] EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps | Semantic Scholar [semanticscholar.org]
- 2. cce.caltech.edu [cce.caltech.edu]
- 3. syntechinnovation.com [syntechinnovation.com]
- 4. selectscience.net [selectscience.net]
- 5. New Insights into the Detection of Sulfur Trioxide Anion Radical by Spin Trapping: Radical Trapping versus Nucleophilic Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Nitrosylation: NO-Related Redox Signaling to Protect Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative/Nitrosative Stress, Apoptosis, and Redox Signaling: Key Players in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Spin-trapping of sulfite radical anion, SO3-., by a water-soluble, nitroso-aromatic spin-trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epr.chem.wisc.edu [epr.chem.wisc.edu]
- 12. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
Application Notes and Protocols: Reaction of 2,6-Dichloronitrosobenzene with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of nitrosoarenes with organometallic reagents represents a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds, providing access to a diverse range of N,N-disubstituted aniline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and generalized protocols for the reaction of a sterically hindered substrate, 2,6-dichloronitrosobenzene, with common organometallic reagents, namely Grignard and organolithium reagents. Due to the limited specific literature on this compound, the following protocols are based on established procedures for other substituted nitrosobenzenes and should be considered as a starting point for experimental design and optimization.
Reaction Overview
The reaction of this compound with organometallic reagents (R-M, where M is MgX or Li) is expected to proceed via nucleophilic addition of the carbanionic R group to the nitrogen atom of the nitroso group. The initial adduct, a hydroxylamine derivative, can undergo further reactions depending on the reaction conditions and the nature of the organometallic reagent. The primary expected product is an N,N-disubstituted hydroxylamine, which can be subsequently reduced to the corresponding N,N-disubstituted 2,6-dichloroaniline.
General Reaction Scheme:
Experimental Protocols
Caution: Organometallic reagents are highly reactive and often pyrophoric. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
Protocol 1: Reaction with Grignard Reagents (e.g., Phenylmagnesium Bromide)
This protocol describes the synthesis of N-hydroxy-N-phenyl-2,6-dichloroaniline.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution of this compound to 0 °C using an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the cooled solution of this compound via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N-hydroxy-N-phenyl-2,6-dichloroaniline.
-
Protocol 2: Reaction with Organolithium Reagents (e.g., n-Butyllithium)
This protocol describes the synthesis of N-butyl-N-hydroxy-2,6-dichloroaniline.
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Organolithium Reagent:
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution of this compound.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-butyl-N-hydroxy-2,6-dichloroaniline.
-
Data Presentation
The following table presents hypothetical data for the reaction of this compound with various organometallic reagents. These values are illustrative and based on typical yields for reactions with other substituted nitrosobenzenes. Actual yields may vary and require experimental optimization.
| Entry | Organometallic Reagent | Product | Hypothetical Yield (%) |
| 1 | Phenylmagnesium Bromide | N-Hydroxy-N-phenyl-2,6-dichloroaniline | 65-75 |
| 2 | Methylmagnesium Iodide | N-Hydroxy-N-methyl-2,6-dichloroaniline | 70-80 |
| 3 | n-Butyllithium | N-Butyl-N-hydroxy-2,6-dichloroaniline | 60-70 |
| 4 | Phenyllithium | N-Hydroxy-N-phenyl-2,6-dichloroaniline | 60-70 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the reaction.
Logical Relationship of Reaction Components
Caption: Relationship between reactants and products.
Applications in Drug Development
Derivatives of 2,6-dichloroaniline are important pharmacophores. For instance, 2,6-dichloroaniline itself is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine.[1][2] The N,N-disubstituted 2,6-dichloroanilines synthesized through the described reactions can serve as versatile building blocks for the development of new chemical entities with potential biological activities. The introduction of various alkyl and aryl substituents on the nitrogen atom allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for drug design and optimization.
Characterization of Potential Products
The expected products, N,N-disubstituted 2,6-dichloroanilines, can be characterized using standard analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR will confirm the structure of the product, showing signals corresponding to the 2,6-dichlorophenyl ring and the newly introduced substituents.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product molecule.
The reduction of the nitroso group to an amino group can be confirmed by the disappearance of the N=O stretching frequency and the appearance of N-H stretching frequencies (for secondary amines) or characteristic C-N stretching frequencies.
Note: These protocols and application notes are intended for informational purposes for qualified researchers. All experimental work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment. The provided yields are hypothetical and optimization of reaction conditions is expected to be necessary for the specific substrate this compound.
References
Application Notes and Protocols for Studying the Dimerization of 2,6-Dichloronitrosobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatic C-nitroso compounds are a class of molecules known to exist in a dynamic equilibrium between a monomeric and a dimeric state. This equilibrium is sensitive to environmental factors such as concentration, solvent, and temperature. Understanding and quantifying this dimerization is crucial for applications in synthetic chemistry, materials science, and drug development, where the monomeric form is often the reactive species. This document provides a detailed protocol for the synthesis of 2,6-dichloronitrosobenzene and the subsequent investigation of its monomer-dimer equilibrium using UV-Visible spectrophotometry. A robust graphical method for the simultaneous determination of the equilibrium constant (Kc) and the molar extinction coefficient (ε) of the monomer is presented.
Introduction
Nitrosoarenes, characterized by the Ar-N=O functional group, typically participate in a reversible dimerization to form colorless or pale-yellow azodioxide dimers.[1] The monomeric form is often a brightly colored (green or blue) species. This distinct colorimetric difference provides a convenient handle for studying the monomer-dimer equilibrium spectrophotometrically. The position of this equilibrium is influenced by the electronic and steric nature of the substituents on the aromatic ring.
The 2,6-dichloro substitution pattern provides significant steric hindrance around the nitroso group, influencing the dimerization equilibrium. Quantifying this equilibrium is essential for controlling reactions where the nitroso monomer is a key intermediate. This protocol outlines the necessary steps to synthesize this compound and to determine its dimerization equilibrium constant in solution.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the oxidation of anilines using Caro's acid (peroxymonosulfuric acid).
Objective: To synthesize this compound from 2,6-dichloroaniline.
Materials and Reagents:
-
2,6-Dichloroaniline
-
Potassium peroxymonosulfate (or Oxone®)
-
Sulfuric acid (concentrated)
-
Potassium hydroxide
-
Methanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Ice bath
-
Standard laboratory glassware
-
Stir plate and magnetic stir bar
Procedure:
-
Preparation of Caro's Acid (Perform in a fume hood with a safety shield):
-
In a flask submerged in an ice bath, slowly add 10 g of potassium peroxymonosulfate to 10 mL of concentrated sulfuric acid with constant stirring.
-
Allow the mixture to stir in the ice bath for 15 minutes until the solid has mostly dissolved.
-
-
Oxidation Reaction:
-
Dissolve 5.0 g of 2,6-dichloroaniline in 50 mL of methanol in a separate flask, cooling it in an ice bath.
-
Slowly add the freshly prepared Caro's acid solution dropwise to the stirred aniline solution. Maintain the reaction temperature below 5°C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. The solution may develop a green or blue color, indicating the formation of the nitroso monomer.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product, a greenish or yellowish solid, should be purified by recrystallization from a minimal amount of cold ethanol or hexane to yield the pale-yellow dimer of this compound. The monomeric form is typically unstable in the solid state and will convert to the dimer.
-
Protocol 2: Spectrophotometric Study of Dimerization
Objective: To determine the equilibrium constant (Kc) for the dimerization of this compound and the molar extinction coefficient (ε) of its monomeric form.
Principle: The dimerization can be represented by the equilibrium:
2 Ar-NO (Monomer) ⇌ (Ar-NO)₂ (Dimer)
The equilibrium constant, Kc, is given by:
Kc = [Dimer] / [Monomer]²
Only the monomer absorbs light significantly in the visible range (approximately 750-800 nm).[1] By measuring the absorbance of a series of solutions of varying total concentration, Kc and the monomer's molar extinction coefficient (ε) can be determined using a graphical method. The following equation relates the measured optical density (D) to the total concentration (CT), Kc, and ε:
D / (CT * L) = ε - (2 * D² * Kc) / (ε * CT² * L²)
where L is the cell path length in cm. A plot of D/(CT * L) versus D²/(CT² * L²) should yield a straight line.[1]
-
Y-intercept: ε (Molar extinction coefficient of the monomer)
-
Slope: -2 * Kc / ε
Materials and Instrumentation:
-
Synthesized this compound dimer
-
Spectrophotometric grade solvent (e.g., benzene, chloroform, or carbon tetrachloride)
-
UV-Visible spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (e.g., 1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sample of the this compound dimer and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 0.1 M, calculated as if it were all monomer).
-
-
Preparation of Dilutions:
-
Prepare a series of at least five dilutions from the stock solution in volumetric flasks. The concentration range should be chosen to observe significant changes in the monomer absorbance (e.g., 0.1 M down to 0.005 M).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the visible region (e.g., 600 nm to 900 nm) to identify the wavelength of maximum absorbance (λmax) for the monomer, which is expected in the 750-800 nm range.[1]
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) in the thermostatted cell holder for at least 15 minutes before measurement.
-
Measure the absorbance (Optical Density, D) of each solution at the determined λmax. Use the pure solvent as a blank.
-
-
Data Analysis:
-
For each solution, calculate the total concentration (CT) in moles/liter (as monomer).
-
Calculate the values for the x-axis (D² / (CT² * L²)) and y-axis (D / (CT * L)).
-
Plot the data and perform a linear regression to determine the slope and y-intercept.
-
Calculate ε from the y-intercept.
-
Calculate Kc from the slope and the determined value of ε.
-
Data Presentation
The collected and calculated data should be organized into tables for clarity and ease of analysis.
Table 1: Raw Spectrophotometric Data
| Sample ID | Total Concentration (CT, mol/L) | Path Length (L, cm) | Absorbance (D) at λmax |
|---|---|---|---|
| 1 | 0.100 | 1 | Value |
| 2 | 0.050 | 1 | Value |
| 3 | 0.025 | 1 | Value |
| 4 | 0.0125 | 1 | Value |
| 5 | 0.00625 | 1 | Value |
Table 2: Data for Graphical Analysis
| Sample ID | D / (CT * L) | D² / (CT² * L²) |
|---|---|---|
| 1 | Calculated Value | Calculated Value |
| 2 | Calculated Value | Calculated Value |
| 3 | Calculated Value | Calculated Value |
| 4 | Calculated Value | Calculated Value |
| 5 | Calculated Value | Calculated Value |
Table 3: Summary of Determined Parameters
| Parameter | Value | Unit |
|---|---|---|
| λmax | Determined Value | nm |
| Molar Extinction Coefficient (ε) | From Intercept | L mol⁻¹ cm⁻¹ |
| Equilibrium Constant (Kc) | From Slope | L mol⁻¹ |
| Linear Regression (R²) | From Plot | - |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the chemical equilibrium.
Caption: Experimental workflow from synthesis to data analysis.
Caption: Dimerization equilibrium of this compound.
References
The Elusive Role of 2,6-Dichloronitrosobenzene in Medicinal Chemistry: An Overview
Despite its potential as a reactive chemical intermediate, a thorough review of scientific literature reveals a notable absence of 2,6-dichloronitrosobenzene in direct applications within medicinal chemistry. While the broader class of nitroso compounds and dichlorinated aromatic rings are features in various bioactive molecules, this compound itself has not been prominently utilized as a key scaffold or starting material in the design and synthesis of therapeutic agents.
This report summarizes the current landscape, highlighting the general reactivity of related compounds and the lack of specific data for this compound in drug discovery.
General Reactivity and Potential as a Chemical Intermediate
This compound belongs to the class of nitrosoarenes, which are known for their diverse chemical reactivity. The nitroso group can participate in various chemical transformations, including Diels-Alder reactions and serving as a spin trap for radical species. In theory, the presence of two chlorine atoms on the benzene ring could be exploited for nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups to build more complex molecular architectures.
However, the current body of scientific and patent literature does not provide concrete examples of this compound being employed as a building block in the synthesis of pharmaceutical compounds. Its primary documented use is as a chemical intermediate, likely for the synthesis of other fine chemicals, though specific applications leading to drug candidates are not detailed.
The Dichloro Aromatic Motif in Medicinal Chemistry
The 2,6-dichlorophenyl moiety is a recognized structural feature in a number of pharmacologically active compounds. This substitution pattern can influence the molecule's conformation and its interaction with biological targets, often contributing to enhanced potency and selectivity. For instance, derivatives of 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-ones have been investigated as kinase inhibitors. However, it is crucial to note that these examples do not involve a nitroso functional group and are not synthesized from this compound.
Lack of Quantitative Biological Data and Experimental Protocols
A comprehensive search for quantitative biological data, such as IC50 or Ki values, for this compound or its direct derivatives against any biological target has yielded no results. Consequently, there are no established experimental protocols for its use in medicinal chemistry research, such as in assays for screening, target identification, or as a chemical probe for biological systems.
Signaling Pathways and Mechanisms of Action
Given the absence of known biologically active derivatives of this compound, there are no associated signaling pathways or mechanisms of action to report. The creation of diagrams illustrating such relationships is therefore not possible based on the available scientific evidence.
Conclusion for Researchers
For researchers, scientists, and drug development professionals, the key takeaway is that this compound currently represents an unexplored area in medicinal chemistry. While its chemical properties suggest potential for synthetic elaboration, there is no established precedent for its successful application in the development of therapeutic agents. Future research could potentially explore the synthesis and biological evaluation of novel compounds derived from this compound, but such endeavors would be breaking new ground rather than building on existing knowledge. At present, it is not possible to provide detailed application notes or protocols for its use in this field due to the lack of foundational research.
Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles Using 2,6-Dichloronitrosobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the documented use of 2,6-dichloronitrosobenzene as a precursor in the synthesis of nitrogen-containing heterocycles. While the available literature offers a glimpse into its reactivity, it is important to note that detailed experimental protocols and extensive quantitative data are limited. The information presented herein is based on a published conference proceeding and general principles of nitroso compound reactivity.
Functionalization via Reaction with Amines
This compound has been shown to serve as a starting material for functionalization through reactions with various amines. This approach allows for the introduction of amino substituents onto the aromatic ring, which can then be further modified to generate a variety of nitrogen-containing structures.
A study by Ozer et al. demonstrated that this compound (I) reacts with cyclic amines to yield corresponding mono- and bis-amino derivatives (II and III, respectively).[1] This substitution reaction provides a pathway to functionalized nitrosobenzene compounds that can be used as intermediates in more complex syntheses.
Reaction Scheme:
Where Ar = 2,6-dichlorophenyl and N(cyclo) represents a cyclic amine (e.g., piperidine, morpholine, pyrrolidine).
Furthermore, the mono-substituted amino derivatives (II) can undergo subsequent reactions. For instance, treatment with sodium azide (NaN₃) or sodium nitrite (NaNO₂) can lead to the introduction of other functional groups, expanding the synthetic utility of these intermediates.[1]
Experimental Protocols:
General Protocol for the Synthesis of Mono-amino Derivatives (II):
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF, or DMSO).
-
To this solution, add the cyclic amine (1-1.2 equivalents) dropwise at room temperature.
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified using a suitable method, such as column chromatography or recrystallization.
Note: Optimization of solvent, temperature, and reaction time will be necessary for specific amine substrates. The formation of the bis-amino derivative (III) may be favored by using an excess of the amine and/or higher reaction temperatures.
Quantitative Data:
Specific yields, reaction times, and spectroscopic data for the synthesis of mono- and bis-amino derivatives of this compound are not available in the reviewed literature. Researchers are encouraged to characterize the products thoroughly using techniques such as NMR, IR, and mass spectrometry.
Potential in Hetero-Diels-Alder Reactions
Nitroso compounds are well-established as reactive dienophiles in hetero-Diels-Alder reactions, providing a direct route to 3,6-dihydro-1,2-oxazines.[1][2][3][4] This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered nitrogen- and oxygen-containing heterocycles.
General Reaction Scheme:
Caption: A general workflow for exploring the hetero-Diels-Alder reactivity of this compound.
Expected Signaling Pathway (Hypothetical):
The hetero-Diels-Alder reaction is a concerted pericyclic reaction. The frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) govern the interaction and formation of the new sigma bonds.
Caption: A simplified representation of the orbital interactions in a hetero-Diels-Alder reaction.
Quantitative Data:
There is currently no specific quantitative data (e.g., yields, diastereoselectivity, or kinetic data) available in the literature for hetero-Diels-Alder reactions involving this compound. Researchers interested in this area would be exploring novel chemical space.
Summary and Future Outlook
This compound presents itself as a potentially useful, yet underexplored, building block in heterocyclic synthesis. The documented reactions with amines provide a route to functionalized intermediates. Furthermore, its inherent nature as a nitrosoarene suggests its utility as a dienophile in hetero-Diels-Alder reactions for the synthesis of 1,2-oxazines.
The lack of detailed experimental procedures and quantitative data in the current literature highlights a significant opportunity for further research. A systematic study of the reactivity of this compound with a variety of amines and dienes would be of considerable value to the synthetic chemistry community. Such studies would not only expand the toolbox for the synthesis of novel nitrogen-containing heterocycles but also provide valuable insights into the influence of the dichloro-substitution pattern on the reactivity of the nitroso group. Professionals in drug development may find the resulting heterocyclic scaffolds to be of interest for screening and lead optimization programs.
References
Application Notes and Protocols for Studying the Kinetics of 2,6-Dichloronitrosobenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for studying the kinetics of reactions involving 2,6-dichloronitrosobenzene, a compound primarily utilized as a spin trap for the detection and characterization of transient free radicals. While specific kinetic data for this compound is not extensively available in the public domain, this guide offers detailed methodologies and protocols based on established principles of chemical kinetics and spin trapping techniques.
Introduction to this compound in Kinetic Studies
This compound is an aromatic nitroso compound employed as a spin trap in electron paramagnetic resonance (EPR) spectroscopy. Its primary application lies in the trapping of short-lived radical species, converting them into more stable nitroxide radicals that can be detected and characterized by EPR. The kinetics of these trapping reactions are crucial for understanding the mechanisms of radical-mediated processes, which are of significant interest in various fields, including drug metabolism, materials science, and oxidative stress biology.
The general reaction for spin trapping with an aromatic nitroso compound like this compound can be represented as:
R• + Ar-N=O → Ar-N(O•)-R
Where R• is a transient radical and Ar-N=O is this compound. The resulting product, Ar-N(O•)-R, is a stable nitroxide radical adduct.
Key Applications in Research and Drug Development
-
Detection of Reactive Intermediates: Identifying and characterizing reactive radical intermediates in chemical reactions and biological systems.
-
Mechanistic Elucidation: Understanding the pathways of radical-mediated reactions by identifying the specific radicals involved.
-
Drug Metabolism Studies: Investigating the formation of radical metabolites of drugs, which can be associated with toxicity.
-
Oxidative Stress Research: Studying the role of reactive oxygen species (ROS) and other radicals in disease pathogenesis.
Experimental Protocols for Kinetic Analysis
The study of the kinetics of this compound reactions, particularly its function as a spin trap, often involves rapid reaction techniques coupled with spectroscopic detection.
Stopped-Flow Spectroscopy
For reactions that occur on the millisecond to second timescale, stopped-flow spectroscopy is an indispensable technique.[1] This method allows for the rapid mixing of reactants and the real-time monitoring of the reaction progress by observing changes in absorbance or fluorescence.[1][2]
Protocol for Stopped-Flow UV-Vis Absorbance Spectroscopy:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, ethanol, or a buffered aqueous solution, depending on the reaction system). The final concentration will depend on the specific reaction but is typically in the range of 1-10 mM.
-
Prepare a solution of the radical precursor or the other reactant in the same solvent system. The concentration should be chosen to allow for pseudo-first-order conditions if possible (i.e., one reactant in large excess).
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.[3]
-
Set the observation wavelength to a value where the reactant or product has a distinct absorbance maximum. For nitroso compounds and their adducts, this is often in the UV or visible region. A full spectrum scan over time can also be performed to identify isosbestic points and monitor multiple species.
-
Equilibrate the instrument and reactant syringes to the desired reaction temperature.
-
-
Data Acquisition:
-
Load the reactant solutions into the drive syringes of the stopped-flow instrument.[4]
-
Initiate the mixing process. The instrument will rapidly inject and mix the solutions in the observation cell.
-
Trigger the data acquisition to record the change in absorbance as a function of time. The time scale can range from milliseconds to seconds.
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance vs. time) can be fitted to appropriate kinetic models (e.g., single exponential, double exponential) to extract the observed rate constant (k_obs).
-
By varying the concentration of the excess reactant and plotting k_obs versus concentration, the second-order rate constant (k) for the reaction can be determined from the slope of the resulting linear plot.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is the most direct method for detecting and quantifying the nitroxide radical adducts formed from spin trapping reactions.[5]
Protocol for Kinetic EPR Studies:
-
Sample Preparation:
-
In a suitable solvent, prepare a solution containing the radical source (e.g., a chemical or photochemical radical generator), the spin trap (this compound), and any other necessary reagents. Typical spin trap concentrations range from 1 to 100 mM.[6]
-
-
EPR Spectrometer Setup:
-
Transfer the sample to a suitable EPR sample tube.
-
Place the sample tube in the resonant cavity of the EPR spectrometer.
-
Set the spectrometer parameters, including the magnetic field sweep range, microwave frequency and power, modulation frequency and amplitude, and temperature. These parameters will need to be optimized for the specific nitroxide adduct being studied.
-
-
Initiation and Data Collection:
-
Initiate the radical-generating reaction. This can be done by photolysis using a light source directed at the sample in the cavity, or by rapid mixing for chemical initiation.
-
Record the EPR spectrum at different time intervals to monitor the formation and decay of the spin adduct.
-
-
Data Analysis:
-
The concentration of the spin adduct is proportional to the intensity of its EPR signal. By integrating the EPR signal, the concentration of the adduct can be determined over time.
-
This concentration data can then be used to determine the kinetics of both the trapping reaction and the decay of the spin adduct.
-
Quantitative Data Presentation
Table 1: Hypothetical Rate Constants for Spin Trapping by this compound at 298 K
| Trapped Radical | Radical Source | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |
| •CH₃ (Methyl) | Photolysis of Acetone | Acetonitrile | 1.5 x 10⁸ |
| •OH (Hydroxyl) | Fenton Reaction | Water (pH 7.4) | 3.0 x 10⁹ |
| O₂•⁻ (Superoxide) | KO₂ in DMSO | DMSO | 5.0 x 10⁷ |
| Phenyl Radical | Photolysis of Benzoyl Peroxide | Benzene | 2.2 x 10⁸ |
Table 2: Hypothetical Stability of this compound Spin Adducts at 298 K
| Spin Adduct | Solvent | Half-life (t₁/₂) [min] |
| 2,6-diCl-Ph-N(O•)-CH₃ | Acetonitrile | 60 |
| 2,6-diCl-Ph-N(O•)-OH | Water (pH 7.4) | 5 |
| 2,6-diCl-Ph-N(O•)-O₂ | DMSO | 15 |
| 2,6-diCl-Ph-N(O•)-Ph | Benzene | > 120 |
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for kinetic studies and the general reaction pathway of spin trapping.
Caption: Workflow for kinetic analysis of this compound reactions.
Caption: Reaction pathway for radical trapping by this compound.
References
- 1. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 2. Stopped-Flow Application Notes [photophysics.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dichloronitrosobenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2,6-dichloronitrosobenzene synthesized via the oxidation of 2,6-dichloroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: The primary impurities depend on the oxidant and reaction conditions but typically include:
-
Unreacted Starting Material: 2,6-dichloroaniline.
-
Over-oxidation Product: 2,6-dichloronitrobenzene is a very common byproduct, as the nitroso group is easily oxidized further.[1]
-
Side-Products: Azoxy and azobenzene derivatives can form, especially if the reaction conditions are not carefully controlled.[2]
-
Residual Reagents: Acidic residues (e.g., trifluoroacetic acid, sulfuric acid) from the oxidation process.[1][3]
-
Colored Impurities: Anilines are prone to air oxidation, leading to colored, often polymeric, byproducts.[4]
Q2: My crude product is a dark green or brown oil instead of a solid. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the compound separates from the solution at a temperature above its melting point, often due to the presence of impurities that cause significant melting point depression.[5]
-
First Step: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.
-
If scratching fails: Re-heat the solution, add a small amount of additional "good" solvent (the one in which the compound is more soluble) to ensure everything is dissolved, and allow it to cool much more slowly.[6] Insulating the flask can promote the slow formation of crystals.[5]
-
Trituration: If the oil persists, remove the solvent under reduced pressure and try triturating the resulting oil with a cold, non-polar solvent like hexane. This can often remove soluble impurities and encourage the product to solidify.
Q3: After recrystallization from ethanol, my yield is very low. How can I improve it?
A3: A low yield is a common issue in recrystallization.[5] Consider the following:
-
Excess Solvent: You may have used too much solvent to dissolve the crude product. Use only the minimum amount of hot solvent necessary for complete dissolution.[7]
-
Premature Crystallization: If the product crystallized in the funnel during a hot filtration step, you lost a significant portion of your product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid.[6]
-
Solubility in Cold Solvent: Your product may have significant solubility in cold ethanol. You can recover some product by partially evaporating the mother liquor (the filtrate) and cooling it again to obtain a second crop of crystals, although this crop may be less pure.
Q4: How can I confirm the purity of my final product?
A4: A combination of methods should be used:
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to broaden and become depressed. The melting point for nitrosobenzene is 65-69 °C; derivatives will vary but this provides a reference.[8]
-
Thin Layer Chromatography (TLC): This is a quick way to check for impurities. A pure compound should ideally show a single spot. Use a solvent system like hexane/ethyl acetate and visualize under a UV lamp.[9]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.
-
Gas Chromatography (GC): GC is an excellent quantitative method to determine purity and can be used to monitor the disappearance of the starting material.[10]
Q5: My product is still colored (e.g., pale yellow or green) after recrystallization. What's the next step?
A5: A persistent color indicates the presence of highly colored impurities.
-
Activated Charcoal: The most common method for removing colored impurities is to use activated charcoal.[1][11] Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% by weight), swirl the hot solution for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Then, allow the filtrate to cool and crystallize.[7]
-
Note: Aromatic nitroso compounds are themselves often green as monomers and yellow/colorless as dimers, so a pale color may be inherent to the product.[12]
Q6: Can I use column chromatography for purification?
A6: Yes, column chromatography is a very effective method for purifying this compound, especially for removing isomers or impurities with similar solubility.[13]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A gradient of hexane and ethyl acetate or hexane and dichloromethane is a good starting point.[9][14] The less polar this compound will elute before the more polar unreacted aniline. The over-oxidized 2,6-dichloronitrobenzene will have a polarity similar to the desired product, requiring careful optimization of the eluent to achieve separation.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity | 1. Incomplete removal of acidic byproducts. 2. Ineffective recrystallization; impurities co-crystallized. 3. Over-oxidation during synthesis. | 1. Ensure the crude product is thoroughly washed with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) during the initial work-up.[3] 2. Perform a second recrystallization, ensuring slow cooling.[5] 3. If the main impurity is 2,6-dichloronitrobenzene, column chromatography is the most effective separation method.[13] |
| Product "Oils Out" | 1. The solution is too concentrated, and the saturation point is reached at a temperature above the compound's melting point. 2. The presence of significant impurities is depressing the melting point.[5] 3. Cooling the solution too rapidly. | 1. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool again slowly.[6] 2. Attempt to purify a small portion using a charcoal treatment followed by recrystallization. 3. Insulate the flask to ensure a very slow cooling rate.[5] |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The compound forms a stable supersaturated solution. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.[7] 2. Scratch the inner wall of the flask with a glass rod to create nucleation sites. 3. Add a "seed crystal" from a previous successful crystallization, if available. 4. If all else fails, remove the solvent completely and attempt recrystallization with a different solvent system.[15] |
Experimental Protocols & Workflows
Protocol 1: General Post-Synthesis Work-up
This protocol assumes the synthesis was performed in an organic solvent like dichloromethane (DCM) or toluene.
-
Quench the Reaction: Cool the reaction mixture in an ice bath. If a strong oxidant like a peroxy acid was used, slowly add a solution of sodium thiosulfate or sodium bisulfite to quench any excess oxidant until a test with starch-iodide paper is negative.[3]
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer).
-
Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove acidic byproducts. Check the aqueous layer with pH paper to ensure it is basic.[3][10]
-
Brine (saturated NaCl solution) (1 x volume of organic layer) to aid in breaking emulsions and removing water.
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Isolate Crude Product: Filter off the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound.
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Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent. Ethanol is a commonly used and effective solvent for nitrosoaromatics.[16] A good solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.
-
Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Heat the mixture back to boiling for 2-3 minutes.
-
Hot Filtration (If Charcoal Was Used): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
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pure_product [label="Pure Product", class="end_node"];
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is_impure -> chromatography [label="Yes\n(Isomers present)"]; chromatography -> pure_product; is_impure -> recrystallize [label="No"]; recrystallize -> pure_product; } dot Caption: Decision tree for troubleshooting the purification of this compound.
Quantitative Data Summary
Table 1: Common Solvents for Recrystallization
| Solvent / Mixture | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good general-purpose solvent for nitroso and nitro aromatics.[16] |
| Methanol | Polar | 65 | Similar to ethanol, but higher solubility may lead to lower yields.[17][18] |
| Hexane / Heptane | Non-polar | 69 / 98 | Good for washing/triturating to remove non-polar impurities.[3] |
| Ethanol / Water | Polar | Variable | A solvent pair that can be fine-tuned; add water as the anti-solvent to a hot ethanol solution until cloudy.[14][15] |
| Toluene / Hexane | Non-polar | Variable | Useful for less polar compounds; add hexane as the anti-solvent.[14] |
Table 2: Typical Analytical Data
| Property | Value | Method / Notes |
| Molecular Formula | C₆H₃Cl₂NO | - |
| Molecular Weight | 176.00 g/mol | - |
| Appearance | Green crystals (monomer) or pale yellow/white solid (dimer).[12] | Aromatic nitroso compounds exist in a monomer-dimer equilibrium.[12] |
| Melting Point | Approx. 65-69 °C | This is for the parent compound, nitrosobenzene.[8] The dichlorinated derivative may vary. A sharp melting range indicates high purity. |
| TLC R_f_ Value | Highly dependent on eluent | In a 9:1 Hexane:Ethyl Acetate system on silica gel, expect an R_f_ value between 0.3-0.5. Less polar than 2,6-dichloroaniline. |
| ¹H NMR (CDCl₃) | Expect signals in the aromatic region (approx. 7.0-8.0 ppm). | The specific chemical shifts and coupling constants will confirm the 1,2,3-substitution pattern. |
| ¹³C NMR (CDCl₃) | Expect 4 signals for the aromatic carbons due to symmetry. | The carbon bearing the nitroso group will be significantly shifted. |
| IR (KBr) | Approx. 1500-1520 cm⁻¹ (N=O stretch) | Also look for C-Cl stretches (approx. 700-800 cm⁻¹) and aromatic C-H stretches (>3000 cm⁻¹). |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloronitrobenzene CAS#: 601-88-7 [amp.chemicalbook.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Nitrosobenzene = 97 586-96-9 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 12. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. reddit.com [reddit.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 18. US3185725A - Preparation of 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]
stability and degradation of 2,6-dichloronitrosobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,6-dichloronitrosobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and state of this compound?
A1: this compound, like many aryl nitroso compounds, can exist in equilibrium between a monomeric and a dimeric form. The monomer is typically a green solid or liquid, while the dimer is often a pale yellow or colorless solid.[1] This equilibrium is influenced by factors such as temperature and concentration.[1]
Q2: My solid this compound is pale yellow, but upon dissolving it, the solution turns green. Has it degraded?
A2: Not necessarily. This color change is characteristic of the monomer-dimer equilibrium of aryl nitroso compounds.[1] In the solid state, the dimeric form (azobenzenedioxide) is often favored, which is typically pale yellow.[1] In solution, particularly at lower concentrations or higher temperatures, the equilibrium can shift towards the green monomeric form.[1]
Q3: How should I handle and store this compound to ensure its stability?
A3: Due to the inherent instability of nitroso compounds, proper handling and storage are crucial.[2][3][4] It is recommended to store the compound at low temperatures (2-8°C is often suggested for nitrosobenzene) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2][5] Avoid exposure to light, heat, and strong oxidizing agents.[2][6]
Q4: What are the primary degradation pathways for aryl nitroso compounds like this compound?
A4: Aryl nitroso compounds are susceptible to several degradation pathways:
-
Oxidation: They can be easily oxidized to the corresponding nitro compounds (2,6-dichloronitrobenzene).[2][7]
-
Reduction: Reduction can lead to the formation of the corresponding aniline (2,6-dichloroaniline).[1][6]
-
Dimerization and further reactions: The dimeric form can undergo further reactions.[1][3][4]
-
Reactions with nucleophiles: The nitroso group is electrophilic and can react with various nucleophiles.[8]
Troubleshooting Guides
Issue 1: Unexpected Color Change or Disappearance of Color
| Symptom | Possible Cause | Troubleshooting Steps |
| A green solution of the compound turns pale yellow or colorless upon standing or cooling. | Shift in the monomer-dimer equilibrium towards the dimer. | Gently warm the solution to see if the green color of the monomer returns. This indicates an equilibrium shift rather than degradation. |
| The compound (solid or in solution) develops a brownish tint. | This may indicate oxidation to the corresponding nitro compound or other degradation products. | Analyze the sample using techniques like TLC, HPLC, or NMR to check for the presence of impurities such as 2,6-dichloronitrobenzene. |
Issue 2: Low Yield or Multiple Products in a Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| A reaction using this compound as a starting material results in a low yield of the desired product and the formation of side products like 2,6-dichloroaniline or 2,6-dichloronitrobenzene. | The high reactivity of the nitroso group can lead to side reactions. It can be reduced or oxidized under the reaction conditions. | - Run the reaction under an inert atmosphere to minimize oxidation. - Carefully control the reaction temperature, as nitroso compounds can be heat-sensitive. - Choose reagents carefully to avoid unintended reduction or oxidation of the nitroso group. |
| The formation of azoxybenzene derivatives is observed. | Condensation of the nitroso compound with any aniline present (either as a starting material or formed via in-situ reduction). | Ensure the purity of the starting materials and reagents. If aniline formation is unavoidable, consider a different synthetic route. |
Quantitative Data Summary
Table 1: Illustrative Influence of Temperature on Monomer-Dimer Equilibrium in Solution
| Temperature (°C) | Approximate % Monomer (Green Form) | Approximate % Dimer (Pale Yellow Form) |
| 10 | 20% | 80% |
| 25 | 50% | 50% |
| 50 | 85% | 15% |
Table 2: Example Degradation Profile of an Aryl Nitroso Compound under Different pH Conditions after 24 hours
| pH | % Remaining Parent Compound | Major Degradation Product(s) |
| 3.0 | 95% | 2,6-dichloroaniline |
| 7.0 | 80% | 2,6-dichloronitrobenzene, Azoxy derivatives |
| 10.0 | 65% | Azoxy derivatives, Phenolic compounds |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
-
Sample Preparation: Weigh 5-10 mg of this compound into several amber glass vials.
-
Incubation: Place the vials in constant temperature ovens or heating blocks at a range of temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at 4°C.
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.
-
Analysis: Immediately dissolve the contents of the vial in a suitable solvent (e.g., acetonitrile) and analyze by HPLC with a UV detector to quantify the remaining this compound and identify any degradation products.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
Protocol 2: Hydrolytic Stability Assessment
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 10-20 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Analyze the aliquots directly by HPLC to determine the concentration of this compound.
-
Data Evaluation: Calculate the half-life of this compound at each pH value.
Visual Guides
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Hypothetical degradation and reaction pathways.
Caption: General workflow for a stability assessment study.
References
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrosobenzene = 97 586-96-9 [sigmaaldrich.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: Synthesis of 2,6-Dichloronitrosobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2,6-dichloronitrosobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 2,6-dichloroaniline?
A1: The most prevalent byproducts are:
-
2,6-Dichloronitrobenzene: Resulting from the over-oxidation of the target compound.
-
2,6-Dichloroazoxybenzene: Formed through the condensation of this compound with the intermediate N-(2,6-dichlorophenyl)hydroxylamine.
-
2,6-Dichloroazobenzene: Can be formed from the reduction of 2,6-dichloroazoxybenzene.
-
Unreacted 2,6-Dichloroaniline: Incomplete conversion of the starting material.
-
Byproducts from the Oxidizing Agent: For example, when using m-chloroperoxybenzoic acid (m-CPBA), 3-chlorobenzoic acid is a common byproduct.
Q2: How can I monitor the progress of the reaction to avoid byproduct formation?
A2: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside standards of the starting material and the desired product, you can track the consumption of the former and the formation of the latter. The appearance of new spots can indicate the formation of byproducts. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q3: What is the visual indication of significant byproduct formation?
A3: The desired this compound product is typically a green solid. The formation of a yellow or orange hue in the reaction mixture or the isolated product may suggest the presence of azoxy or azo compounds. Dark-colored tars can indicate more extensive decomposition or side reactions.
Q4: Can the choice of oxidizing agent influence the byproduct profile?
A4: Absolutely. Different oxidizing agents have varying reactivities and selectivities. For instance, strong oxidizing agents are more likely to lead to over-oxidation to 2,6-dichloronitrobenzene. The choice of oxidant can also introduce specific byproducts, such as 3-chlorobenzoic acid from m-CPBA.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low yield of this compound and significant formation of 2,6-dichloronitrobenzene.
Cause: Over-oxidation of the desired product. This is often due to an excess of the oxidizing agent, elevated reaction temperatures, or prolonged reaction times.
Solutions:
-
Stoichiometry of Oxidant: Carefully control the stoichiometry of the oxidizing agent. Use a slight excess, but avoid large excesses.
-
Temperature Control: Maintain the recommended reaction temperature. For many oxidation reactions of anilines, lower temperatures (e.g., 0-5 °C) are preferable to control selectivity.[1]
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Choice of Oxidant: Consider using a milder oxidizing agent if over-oxidation is a persistent issue.
Problem 2: Presence of significant amounts of yellow/orange impurities, identified as 2,6-dichloroazoxybenzene and/or 2,6-dichloroazobenzene.
Cause: These byproducts arise from the condensation of the intermediate N-(2,6-dichlorophenyl)hydroxylamine with the this compound product.
Solutions:
-
pH Control: The pH of the reaction medium can influence the rate of condensation. Maintaining a slightly acidic pH (around 3-5) can sometimes disfavor the formation of azoxy compounds.[2]
-
Reaction Concentration: Running the reaction at a higher dilution may reduce the rate of bimolecular condensation reactions.
-
Temperature: Lower reaction temperatures can help to slow down the condensation reaction.
Problem 3: Incomplete reaction with significant unreacted 2,6-dichloroaniline remaining.
Cause: Insufficient amount or activity of the oxidizing agent, or suboptimal reaction conditions.
Solutions:
-
Oxidant Activity: Ensure the oxidizing agent is fresh and has not decomposed. For example, the concentration of hydrogen peroxide solutions should be verified.
-
Reaction Conditions: Check that the reaction temperature and stirring are adequate to ensure proper mixing and reaction rate.
-
Catalyst (if applicable): If a catalyst is used (e.g., sodium tungstate), ensure it is active and present in the correct amount.
Data Presentation
The following table summarizes the influence of key reaction parameters on the formation of the desired product and major byproducts.
| Parameter | Effect on this compound Yield | Effect on 2,6-Dichloronitrobenzene Formation | Effect on 2,6-Dichloroazoxybenzene Formation |
| Temperature | Higher temperatures can decrease yield due to byproduct formation.[1] | Increased temperature generally favors over-oxidation.[1][2] | Higher temperatures can increase the rate of condensation. |
| Oxidant Conc. | Optimal concentration is key; excess can lead to byproducts. | Higher concentrations increase the likelihood of over-oxidation. | Indirectly affected by the concentration of the nitroso product. |
| Reaction Time | Yield increases initially, then may decrease with prolonged time. | Longer reaction times increase the chance of over-oxidation. | Longer reaction times allow for more condensation to occur. |
| pH | A slightly acidic pH (3-5) is often optimal.[2] | Stronger basic conditions can favor nitrobenzene formation.[3][4] | Weakly basic or neutral conditions may favor azoxybenzene formation.[3][4] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on the oxidation of 2,6-dichloroaniline.
Materials:
-
2,6-dichloroaniline
-
Oxidizing agent (e.g., m-CPBA or hydrogen peroxide/sodium tungstate)
-
Appropriate solvent (e.g., dichloromethane, methanol)
-
Buffer solution (if pH control is needed)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 2,6-dichloroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add the oxidizing agent to the solution while maintaining the temperature between 0-5 °C.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium sulfite).
-
Perform an aqueous work-up to remove water-soluble components. This may involve washing with a dilute base (like sodium bicarbonate solution) to remove acidic byproducts, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Identification and Quantification of Byproducts by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar DB-5 or equivalent).
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture at a concentration of approximately 1 mg/mL in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Prepare standard solutions of 2,6-dichloroaniline, 2,6-dichloronitrobenzene, 2,6-dichloronitrobenzene, and if available, 2,6-dichloroazoxybenzene and 2,6-dichloroazobenzene at known concentrations.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 50-500 m/z
Analysis:
-
Inject the standard solutions to determine the retention times and mass spectra of the individual components.
-
Inject the sample of the crude reaction mixture.
-
Identify the components in the crude mixture by comparing their retention times and mass spectra with those of the standards.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram. For more accurate quantification, a calibration curve for each component should be generated.
Mandatory Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts [organic-chemistry.org]
- 3. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,6-Dichloronitrosobenzene
Welcome to the technical support center for the synthesis of 2,6-dichloronitrosobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low yields, encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for synthesizing this compound is the controlled oxidation of 2,6-dichloroaniline. The key challenge is the selective oxidation of the primary amine (-NH₂) to the nitroso (-NO) group without over-oxidation to the nitro (-NO₂) group.
Q2: Why is my yield of this compound consistently low?
Low yields are typically attributed to three main factors:
-
Over-oxidation: The primary cause of low yield is the further oxidation of the desired nitroso compound to the more stable 2,6-dichloronitrobenzene. This is often due to poor temperature control or the use of an excessive amount of oxidizing agent.
-
Incomplete Reaction: Insufficient reaction time, low temperatures, or a deactivated oxidizing agent can lead to a significant amount of unreacted 2,6-dichloroaniline remaining in the reaction mixture.
-
Product Instability: Nitroso compounds can be sensitive to heat, light, and acidic conditions, leading to degradation during the reaction workup or purification steps[1].
Q3: What is the expected appearance of this compound?
Aromatic nitroso compounds typically exist as a blue or green monomer in solution or in the molten state. In the solid state, they often form a colorless or pale yellow dimer. Observing a transient green or blue color during the reaction is a good indicator of product formation.
Q4: How can I minimize the formation of the 2,6-dichloronitrobenzene byproduct?
Minimizing over-oxidation is critical for achieving a good yield. Key strategies include:
-
Strict Temperature Control: The reaction should be maintained at a low, consistent temperature (typically between 0 °C and 5 °C) to reduce the rate of the over-oxidation reaction[2].
-
Controlled Addition of Oxidant: The oxidizing agent should be added slowly and portion-wise to avoid localized areas of high concentration and temperature spikes.
-
Stoichiometric Precision: Use a precise molar equivalent of the oxidizing agent. An excess will significantly increase the amount of the nitro byproduct.
Troubleshooting Guide
Issue 1: Low or No Product Formation (Mainly Unreacted Starting Material)
-
Question: My post-reaction analysis (TLC, LC-MS) shows mostly unreacted 2,6-dichloroaniline. What went wrong?
-
Answer: This indicates that the oxidation reaction did not proceed efficiently. Consider the following causes and solutions:
-
Inactive Oxidizing Agent: The oxidizing agent (e.g., Oxone®, Caro's acid) may have degraded. Use a fresh batch of the oxidant or verify its activity. For Caro's acid prepared in situ, ensure it is freshly made before use.
-
Reaction Temperature Too Low: While low temperatures are necessary to prevent over-oxidation, an excessively low temperature may slow the desired reaction to a halt. Ensure your reaction is within the optimal range (e.g., 0-5 °C) and not frozen.
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS and allow it to stir for a longer duration until the starting material is consumed.
-
Issue 2: The Main Product is 2,6-Dichloronitrobenzene
-
Question: My primary isolated product is the nitro compound, not the desired nitroso compound. How can I prevent this over-oxidation?
-
Answer: This is the most common issue and results from reaction conditions that are too harsh.
-
Excessive Temperature: The most likely cause. Maintain the reaction temperature strictly below 5 °C using an ice-salt or cooling bath. An exothermic reaction can cause the temperature to rise, so vigilant monitoring is essential[3].
-
Oxidant Added Too Quickly: Rapid addition of the oxidant creates localized "hot spots" and high concentrations, promoting over-oxidation[2]. Add the oxidant in small portions over an extended period (e.g., 30-60 minutes).
-
Excess Oxidant: An excess of the oxidizing agent will inevitably lead to the formation of the nitro compound. Use a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents) of the oxidant.
-
Issue 3: Formation of a Dark, Complex Mixture of Byproducts
-
Question: My reaction has turned into a dark, intractable mixture with many spots on the TLC plate. What is happening?
-
Answer: This suggests decomposition or polymerization side reactions.
-
High Temperature: Significant deviation from the optimal low-temperature range can cause the starting material or the nitroso product to decompose.
-
Incorrect pH: The stability of the reactants and products can be pH-dependent. Ensure the reaction is run under the specified pH conditions. For oxidations with Oxone®, a buffered system (e.g., with sodium bicarbonate) is often used to maintain a neutral or slightly basic pH.
-
Impure Starting Material: Impurities in the 2,6-dichloroaniline starting material can lead to side reactions. Consider purifying the starting material by recrystallization or distillation if its purity is questionable.
-
Issue 4: Product Degrades During Workup or Purification
-
Question: I can confirm product formation in the crude reaction mixture, but I lose it during extraction or chromatography. Why?
-
Answer: Aromatic nitroso compounds can be unstable.
-
Harsh pH Conditions: Avoid washing with strong acids or bases during the aqueous workup. Use mild solutions like saturated sodium bicarbonate and brine.
-
Heat and Light Exposure: Concentrate the product solution at low temperatures (e.g., using a rotary evaporator with a cool water bath) and protect it from direct light.
-
Silica Gel: Standard silica gel can be acidic enough to cause degradation. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina for chromatographic purification.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the oxidation of anilines to nitroso compounds, which can be adapted for the synthesis of this compound.
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Caro's Acid (H₂SO₅) | Aniline | H₂O / H₂SO₄ | ~0 | < 1 | ~50 |
| Peroxytrifluoroacetic Acid | 2,6-Dichloroaniline | CH₂Cl₂ | Reflux | 1.5 | 89-92 (Nitro product)[4] |
| m-CPBA | 2,6-Dichloroaniline | CH₂Cl₂ | 0 to RT | 3.5 | 75 (Nitro product)[5] |
| Oxone® (KHSO₅) | Various Anilines | CH₂Cl₂ / H₂O | 0 - 5 | 1 - 4 | 60 - 85 (Typical for Nitroso) |
Note: Yields for 2,6-dichloronitrobenzene are included to show the efficiency of oxidizing the starting material; careful control is needed to stop the reaction at the nitroso stage.
Detailed Experimental Protocol
Synthesis of this compound via Oxone® Oxidation
This protocol describes a reliable method using Oxone® as the oxidizing agent, which is generally safer and easier to handle than self-prepared peracids.
Materials:
-
2,6-Dichloroaniline (1.0 eq)
-
Oxone® (potassium peroxymonosulfate) (2.2 eq, as it's a triple salt)
-
Sodium Bicarbonate (NaHCO₃) (4.0 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloroaniline (1.0 eq) in dichloromethane.
-
Aqueous Phase: In a separate beaker, prepare a solution of Oxone® (2.2 eq) and sodium bicarbonate (4.0 eq) in deionized water.
-
Cooling: Cool both the DCM solution of the aniline and the aqueous Oxone® solution to 0 °C in an ice-water bath.
-
Reaction: Add the cold DCM solution to the aqueous Oxone® solution. Stir the resulting biphasic mixture vigorously at 0 °C. The reaction mixture may develop a green or blue color in the organic layer, indicating the formation of the nitroso compound.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting material. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer twice with fresh portions of cold DCM.
-
Washing: Combine the organic layers and wash them sequentially with cold 1 M sodium thiosulfate solution (to quench any remaining oxidant), cold saturated sodium bicarbonate solution, and finally cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (< 30 °C).
-
Purification: The crude product can be purified by flash chromatography on a short column of silica gel (eluting with a non-polar solvent system like hexanes/DCM) or by recrystallization from a suitable solvent like ethanol or hexanes.
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the chemical reaction pathway.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway showing the formation of this compound and the over-oxidation side product.
References
Technical Support Center: 2,6-Dichloronitrosobenzene and 2,6-Dichloronitrobenzene
Disclaimer: The information provided is for guidance purposes only and should not substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Researchers should always consult the most recent Safety Data Sheet (SDS) for 2,6-Dichloronitrobenzene before use.
A Note on Nomenclature: The query specifies "2,6-dichloronitrosobenzene." However, this is a less common compound, and information largely pertains to the more commercially available and widely used 2,6-dichloronitrobenzene . Nitroso compounds (-N=O) are generally more reactive and unstable than their nitro (-NO2) counterparts.[1][2][3] This guide will primarily focus on 2,6-dichloronitrobenzene, with specific considerations for the potential challenges of handling the nitroso form where applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,6-dichloronitrobenzene?
A1: 2,6-Dichloronitrobenzene is a hazardous substance with several primary concerns:
-
Toxicity: It is classified as acutely toxic if swallowed or in contact with skin.[4] It is also suspected of causing genetic defects and cancer.[4]
-
Irritation: It causes skin and serious eye irritation.[4]
-
Sensitization: It may cause an allergic skin reaction.
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[5][6]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of accidental exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid.[7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]
Q3: How should I properly store 2,6-dichloronitrobenzene?
A3: Proper storage is crucial to maintain the chemical's stability and prevent accidents.
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[4][7]
-
The storage area should be locked up.[4]
-
Ensure the storage area is separated from bases and strong oxidants.[4]
Q4: What are the signs of decomposition, and what are the hazardous decomposition products?
A4: While stable under normal conditions, decomposition can occur at high temperatures.[7]
-
Signs of Decomposition: Discoloration or the release of fumes.
-
Hazardous Decomposition Products: Upon heating, it can produce toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[4] In case of fire, it can release carbon monoxide and carbon dioxide.[5]
Q5: What are the general characteristics of nitroso compounds that I should be aware of if I am working with this compound?
A5: Nitroso compounds are generally more sensitive than their nitro counterparts.
-
Instability: They are often sensitive to heat and light.[1]
-
Reactivity: They can be highly reactive and may undergo isomerization or react with starting materials or reagents.[3] Purification can be challenging due to this inherent instability.[2]
-
Dimerization: Nitrosoarenes often exist in an equilibrium between monomer and dimer forms.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Color Change in Stored Material | - Exposure to light, heat, or contaminants.- Gradual decomposition. | - Evaluate storage conditions; ensure the container is tightly sealed and stored in a cool, dark, and dry place.- If significant discoloration is observed, consider cautious disposal of the material as it may indicate impurity. |
| Difficulty in Dissolving the Compound | - Use of an inappropriate solvent.- Low temperature. | - 2,6-Dichloronitrobenzene has slight solubility in chloroform, DMSO, and methanol.[4]- Gentle warming may aid dissolution, but be cautious of the compound's thermal sensitivity. |
| Inconsistent Experimental Results | - Impurities in the starting material.- Decomposition during the reaction. | - Verify the purity of the 2,6-dichloronitrobenzene using appropriate analytical techniques (e.g., NMR, GC-MS).- Ensure reaction conditions are controlled, particularly temperature, to prevent thermal decomposition. |
| Skin Irritation or Allergic Reaction After Handling | - Inadequate personal protective equipment (PPE).- Accidental skin contact. | - Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[4][7]- If contact occurs, follow the first aid procedures outlined above and seek medical advice.[4] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H3Cl2NO2 | [8] |
| CAS Number | 601-88-7 | [8] |
| Melting Point | 52.8 - 56 °C | [9] |
| Boiling Point | 267 °C @ 760 mmHg | [9] |
| Flash Point | 118.9 °C | [4] |
| Density | 1.533 g/cm³ | [4] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing of 2,6-Dichloronitrobenzene
-
Preparation:
-
Handling:
-
Weighing:
-
Use a tared, sealed container for weighing to minimize exposure.
-
Clean any spills on the balance immediately using appropriate procedures (see Protocol 2).
-
-
Post-Handling:
Protocol 2: Small-Scale Spill Cleanup
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is significant or involves volatile substances, evacuate the area.
-
Ensure proper ventilation.[7]
-
-
Containment and Cleanup:
-
Wear appropriate PPE, including respiratory protection if dust is airborne.[7]
-
Cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep the spilled substance into a covered container for disposal.[4]
-
If appropriate, moisten the material slightly to prevent dusting.[4]
-
-
Decontamination:
-
Clean the spill area with soap and water.
-
Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.
-
-
Disposal:
Visualizations
Caption: General workflow for handling 2,6-dichloronitrobenzene.
Caption: Hazard and precaution relationships for 2,6-dichloronitrobenzene.
References
- 1. Nitroso - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2,6-Dichloronitrobenzene (2,6 DCNB) [aarti-industries.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting EPR Signal Loss with 2,6-Dichloronitrosobenzene Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering EPR signal loss or weakness when using 2,6-dichloronitrosobenzene as a spin trap. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Problem: Weak or No EPR Signal Detected
A diminished or absent EPR signal from your this compound spin adduct can stem from several factors throughout the experimental process. Follow this guide to diagnose and resolve the issue.
Initial Checks:
-
Instrument & Settings:
-
Question: Are the EPR spectrometer settings optimized?
-
Answer: Verify that the microwave power, modulation amplitude, and receiver gain are appropriately set for detecting nitroxide radicals. High power levels can lead to signal saturation and broadening, while incorrect modulation amplitude can distort or diminish the signal. Consult your instrument's manual for recommended starting parameters for nitroxide detection.
-
-
Spin Trap Integrity:
-
Question: Is the this compound solution fresh and properly prepared?
-
Answer: Nitroso compounds can be sensitive to light and temperature. It is crucial to prepare solutions fresh for each experiment and store the solid compound in a cool, dark, and dry place. Degradation of the spin trap will lead to a lower concentration of the active monomeric form available for trapping radicals.
-
Experimental Variables:
-
Spin Trap Concentration & Dimerization:
-
Question: Is the concentration of the this compound monomer sufficient?
-
Answer: C-nitroso compounds, including this compound, can exist in a monomer-dimer equilibrium in solution. Only the monomeric form is active in spin trapping.[1] The position of this equilibrium is solvent and temperature-dependent. A low concentration of the active monomer will result in inefficient spin trapping and a weak EPR signal. Consider gently warming the solution or using a solvent that favors the monomeric state to improve trapping efficiency.
-
-
Adduct Stability & Decomposition:
-
Question: Could the spin adduct be unstable under the experimental conditions?
-
Answer: The stability of spin adducts is a critical factor. The adducts of nitroso spin traps can be susceptible to decomposition, which may be influenced by factors such as pH, temperature, solvent, and the presence of oxidizing or reducing agents. For instance, some spin adducts are known to be unstable at room temperature.[1] Consider acquiring the EPR spectrum at a lower temperature to enhance adduct stability. Additionally, some adducts are more stable in acidic media.[2]
-
-
Solvent Effects:
-
Question: Is the chosen solvent appropriate for both the reaction and EPR measurement?
-
Answer: The solvent can significantly impact the spin trapping process and the resulting EPR spectrum. Rate constants for spin trapping by nitroso compounds are generally greater in polar solvents.[3] Furthermore, the solvent polarity can affect the hyperfine coupling constants, which might shift the signal to an unexpected field or alter its line shape.[4] Ensure the solvent is compatible with your system and does not interfere with the EPR measurement (e.g., high dielectric loss).
-
-
Undesired Side Reactions:
-
Question: Are there other components in the reaction mixture that could be interfering with the spin trap or the adduct?
-
Answer: Nitroso spin traps can participate in side reactions that consume the trap or destroy the adduct. For example, they can undergo an "ene-reaction" with molecules containing double bonds, which can lead to the formation of unwanted nitroxides and complicate the EPR spectrum.[1] The presence of strong oxidizing or reducing agents can also lead to the degradation of the nitroxide spin adduct.
-
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify the cause of EPR signal loss.
References
- 1. mdpi.com [mdpi.com]
- 2. Stabilities of hydroxyl radical spin adducts of PBN-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent effects on the spin-trapping of primary alkyl radicals - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Diels-Alder Reactions with 2,6-Dichloronitrosobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-dichloronitrosobenzene in Diels-Alder reactions. The information is designed to help minimize side reactions and optimize product yields.
Troubleshooting Guide
This guide addresses common issues encountered during the hetero-Diels-Alder reaction with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Decomposition of this compound: Nitroso compounds can be sensitive to light, heat, and oxygen. 2. Dimerization of the Dienophile: While less prevalent with ortho-substituted nitrosobenzenes, dimerization can still occur, reducing the concentration of the active monomeric dienophile. 3. Low Reactivity of the Diene: The electronic properties of the diene may not be favorable for the reaction. 4. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or the retro-Diels-Alder reaction may be favored at excessively high temperatures. | 1. Handling and Storage: Store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Prepare solutions fresh before use. 2. Reaction Conditions: Run the reaction at the lowest temperature that provides a reasonable rate. Consider in-situ generation of the nitroso compound if stability is a major issue. The presence of ortho-substituents, such as in this compound, favors the monomeric form, which is essential for the Diels-Alder reaction. 3. Diene Modification/Catalysis: Use an electron-rich diene if possible. Employ a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) to activate the dienophile and accelerate the reaction. 4. Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and product stability. Start with room temperature and adjust as needed. |
| Formation of Side Products (e.g., Azoxybenzenes) | 1. Oxidation of the Nitroso Compound: this compound can be oxidized to the corresponding nitro compound, especially in the presence of air or oxidizing agents. Subsequent reactions can lead to azoxybenzene formation. 2. Reaction with Solvent or Impurities: Protic or reactive solvents and impurities can react with the highly reactive nitroso dienophile. | 1. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (nitrogen or argon) to minimize contact with oxygen. 2. Solvent Purity: Use dry, aprotic solvents of high purity. Common choices include dichloromethane, chloroform, toluene, or benzene. |
| Difficulty in Product Isolation/Purification | 1. Product Instability: The Diels-Alder adduct may be unstable under the purification conditions (e.g., on silica gel). 2. Similar Polarity of Product and Byproducts: Co-elution of the desired product with side products or starting materials can occur during chromatography. | 1. Mild Purification Techniques: If the adduct is sensitive, consider alternative purification methods such as crystallization, precipitation, or chromatography on a less acidic stationary phase (e.g., neutral alumina). 2. Optimize Chromatographic Conditions: Use a different solvent system or a different stationary phase for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound in a Diels-Alder reaction?
A1: The two main side reactions are dimerization of the this compound and its oxidation. Dimerization leads to an inactive form of the dienophile, reducing the effective concentration for the cycloaddition. Fortunately, the presence of the two ortho-chlorine atoms sterically hinders dimer formation, favoring the reactive monomeric species. Oxidation of the nitroso group to a nitro group is another common side reaction, which can be minimized by working under an inert atmosphere.
Q2: How can I increase the rate of my Diels-Alder reaction with this compound?
A2: To increase the reaction rate, you can:
-
Increase the temperature: However, be cautious as high temperatures can promote the retro-Diels-Alder reaction, leading to product decomposition.
-
Use a Lewis acid catalyst: Lewis acids such as BF₃·OEt₂, AlCl₃, or SnCl₄ can coordinate to the nitroso group, lowering the LUMO energy of the dienophile and accelerating the cycloaddition. This often allows the reaction to proceed at lower temperatures.
-
Increase the concentration of reactants: Higher concentrations can lead to faster reaction rates.
-
Choose an appropriate solvent: The choice of solvent can influence the reaction rate. Non-polar aprotic solvents are generally suitable.
Q3: What is the expected regioselectivity and stereoselectivity for the Diels-Alder reaction with this compound?
A3: The regioselectivity of the hetero-Diels-Alder reaction with nitroso dienophiles is governed by both electronic and steric factors. Generally, the reaction follows the "ortho" and "para" directing rules of electrophilic aromatic substitution if one considers the nitroso group as the electrophile. The stereoselectivity is typically governed by the endo rule, where the dienophile's substituent (the aryl group in this case) is oriented towards the developing diene bridge in the transition state. However, the specific outcome can depend on the diene used and the reaction conditions.
Q4: Is it necessary to synthesize this compound fresh for each reaction?
A4: While this compound is more stable than many other nitroso compounds due to its ortho-substituents, its long-term stability can still be a concern. For best results and to avoid unpredictable reactivity due to decomposition products, it is recommended to use freshly prepared or recently purified this compound. If it has been stored for an extended period, its purity should be checked before use.
Experimental Protocols
General Protocol for the Diels-Alder Reaction of this compound with a Cyclic Diene
This protocol provides a general procedure that can be adapted for various cyclic dienes.
Materials:
-
This compound
-
Cyclic diene (e.g., cyclopentadiene, 1,3-cyclohexadiene)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Lewis acid (optional, e.g., BF₃·OEt₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the diene (typically 1.2-2 equivalents) and the anhydrous solvent.
-
Addition of Dienophile: Dissolve this compound (1 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred solution of the diene at the desired reaction temperature (e.g., room temperature).
-
Lewis Acid Catalysis (Optional): If using a Lewis acid, cool the reaction mixture to 0 °C or lower, and then add the Lewis acid (typically 0.1-1 equivalent) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., LC-MS, NMR).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution for Lewis acid catalyzed reactions, or water). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method (e.g., crystallization) to obtain the desired Diels-Alder adduct.
Visualizations
Troubleshooting Workflow for Diels-Alder Reactions with this compound
Caption: Troubleshooting workflow for common issues in Diels-Alder reactions.
Logical Relationship of Factors Minimizing Side Reactions
Caption: Key factors to minimize side reactions in nitroso Diels-Alder cycloadditions.
Validation & Comparative
A Comparative Guide to 2,6-Dichloronitrosobenzene and Other Nitroso Spin Traps for Radical Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-dichloronitrosobenzene with other commonly used nitroso spin traps. The information presented herein is based on available experimental data to assist researchers in selecting the most appropriate spin trap for their specific applications in detecting and characterizing transient free radicals.
Introduction to Nitroso Spin Traps
Spin trapping is a vital analytical technique that utilizes a diamagnetic "spin trap" molecule to react with and stabilize short-lived, highly reactive free radicals. This reaction forms a more stable paramagnetic "spin adduct" that can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. C-nitroso compounds are a class of spin traps that are particularly effective for trapping carbon-centered radicals. The direct attachment of the trapped radical to the nitrogen atom of the nitroso group often provides detailed hyperfine splitting in the EPR spectrum, which can be invaluable for identifying the structure of the original radical.
Overview of Compared Nitroso Spin Traps
This guide focuses on the comparative performance of this compound against two other widely used nitroso spin traps:
-
This compound: A halogenated aromatic nitroso compound.
-
2-Methyl-2-nitrosopropane (MNP): A classic and widely used aliphatic nitroso spin trap.
-
3,5-Dibromo-4-nitrosobenzenesulfonic acid (DBNBS): A water-soluble aromatic nitroso spin trap.
Performance Comparison
The efficacy of a spin trap is determined by several key factors, including its reactivity towards different types of radicals, the stability of the resulting spin adduct, and the information that can be gleaned from the EPR spectrum of the adduct.
Radical Trapping Specificity
Nitroso spin traps are generally favored for the trapping of carbon-centered radicals. While they can trap other types of radicals, their utility for detecting oxygen-centered radicals in biological systems can be complicated by non-radical reactions and adduct instability.
| Spin Trap | Primary Target Radicals | Notes |
| This compound | Carbon-centered radicals | Halogen substitution can influence reactivity and adduct stability. |
| 2-Methyl-2-nitrosopropane (MNP) | Carbon-centered radicals | Prone to photodecomposition, which can be a limiting factor in some experimental setups. |
| 3,5-Dibromo-4-nitrosobenzenesulfonic acid (DBNBS) | Carbon-centered radicals, Sulfite radicals | Water-solubility makes it suitable for aqueous systems, but its use in cellular systems is complicated by metabolic reduction and potential artifacts.[1][2] |
Spin Adduct Stability
The stability of the spin adduct is a critical parameter, as it dictates the time window available for EPR detection. More stable adducts allow for longer accumulation times and potentially the detection of lower concentrations of transient radicals.
Quantitative data on the half-lives of spin adducts for a direct comparison under identical conditions is limited in the available literature. The stability of a spin adduct is highly dependent on the nature of the trapped radical, the solvent, and the temperature.
| Spin Trap | Trapped Radical | Solvent | Adduct Half-life (t½) |
| This compound | Data not available | ||
| MNP | tert-Butyl | Benzene | > 1 year |
| DBNBS | Sulfite radical | Aqueous | Very stable[3] |
Note: The lack of readily available quantitative data for this compound highlights a gap in the current literature and underscores the need for direct comparative studies.
Experimental Protocols
To obtain reliable and comparable data on the performance of different spin traps, a standardized experimental protocol is essential. The following outlines a general methodology for comparing nitroso spin traps.
General Protocol for Spin Trap Comparison
-
Radical Generation: Generate the radical of interest using a well-characterized method (e.g., photolysis of a suitable precursor, chemical reaction). Ensure the radical generation rate is constant and reproducible.
-
Spin Trapping Reaction:
-
Prepare solutions of each spin trap at the same concentration in the appropriate solvent.
-
Add the spin trap solution to the radical-generating system. The concentration of the spin trap should be in excess to ensure efficient trapping.
-
Maintain a constant temperature and protect the sample from light if any of the spin traps are light-sensitive (e.g., MNP).
-
-
EPR Spectroscopy:
-
Transfer the sample to a suitable EPR sample tube.
-
Record the EPR spectrum at specific time intervals to monitor the formation and decay of the spin adduct.
-
Use consistent EPR spectrometer settings (microwave power, modulation amplitude, sweep width, and time constant) for all measurements to allow for direct comparison of signal intensities.
-
-
Data Analysis:
-
Simulate the experimental EPR spectra to determine the hyperfine coupling constants of the spin adducts.
-
Calculate the concentration of the spin adduct by double integration of the EPR signal and comparison with a standard of known concentration (e.g., TEMPO).
-
Determine the stability of the spin adduct by plotting the signal intensity as a function of time and fitting the data to an appropriate kinetic model to calculate the half-life.
-
Logical Relationships in Spin Trap Selection
The choice of a suitable nitroso spin trap involves considering a trade-off between various properties. The following diagram illustrates the logical relationships influencing this decision-making process.
Conclusion
The selection of an appropriate nitroso spin trap is critical for the successful detection and identification of transient free radicals. While MNP is a well-established spin trap for carbon-centered radicals and DBNBS offers water solubility, both have known limitations. This compound presents a potentially valuable alternative, although a comprehensive understanding of its performance is hampered by a lack of direct comparative studies and quantitative data. Further research is warranted to fully characterize the spin trapping efficiency and adduct stability of this compound relative to other commonly used nitroso spin traps. This will enable researchers to make more informed decisions when designing spin trapping experiments.
References
comparing the reactivity of 2,6-dichloronitrosobenzene with 2,6-dichloronitrobenzene
In the landscape of aromatic compounds utilized by researchers and drug development professionals, the subtle distinction between a nitroso and a nitro group can significantly alter the reactivity and synthetic utility of a molecule. This guide provides a detailed comparison of the reactivity of 2,6-dichloronitrosobenzene and 2,6-dichloronitrobenzene, supported by established chemical principles and available experimental insights.
At a Glance: Key Differences in Reactivity
While both this compound and 2,6-dichloronitrobenzene feature an electron-withdrawing group on a dichlorinated benzene ring, the nature of the nitrogen-oxygen functionality dictates their chemical behavior. The nitro group (-NO₂) in 2,6-dichloronitrobenzene is a powerful electron-withdrawing group, strongly deactivating the aromatic ring towards electrophilic attack and activating it for nucleophilic aromatic substitution.[1][2] Conversely, the nitroso group (-N=O) in this compound, while also electron-withdrawing, offers a unique set of reactions, including participation as a dienophile in Diels-Alder reactions and a propensity for dimerization.
Table 1: Comparative Summary of Reactivity
| Feature | This compound | 2,6-Dichloronitrobenzene |
| Dominant Reaction Type | Diels-Alder Cycloaddition, Dimerization, Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution, Reduction |
| Aromatic Ring Reactivity | Activated towards nucleophilic attack | Strongly activated towards nucleophilic attack |
| Electrophilic Aromatic Substitution | Highly deactivated | Extremely deactivated |
| Reduction | Readily reduced to the corresponding aniline | Reducible to the corresponding aniline, often stepwise |
| Unique Reactivity | Acts as a potent dienophile | Generally unreactive in cycloadditions |
In-Depth Reactivity Analysis
Nucleophilic Aromatic Substitution
Both compounds are primed for nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitroso or nitro group, which can stabilize the intermediate Meisenheimer complex.[3] The two chlorine atoms are susceptible to displacement by nucleophiles.
The stronger electron-withdrawing nature of the nitro group compared to the nitroso group suggests that 2,6-dichloronitrobenzene is more reactive towards nucleophilic aromatic substitution than this compound. The additional chlorine atom at the 3-position in a related compound, (2,3-dichloro-6-nitrophenyl)methanamine, further withdraws electron density, increasing the electrophilicity of the ring and accelerating the rate of nucleophilic attack.[4] While direct kinetic data for the title compounds is scarce in the readily available literature, this principle of electronic activation provides a strong theoretical basis for this reactivity difference.
Electrophilic Aromatic Substitution
Both the nitroso and nitro groups are strongly deactivating, making electrophilic aromatic substitution on the benzene ring highly unfavorable for both molecules. The electron density of the aromatic ring is significantly diminished, rendering it much less nucleophilic and thus less susceptible to attack by electrophiles.[1][5] The nitro group is recognized as one of the most strongly deactivating groups.[1]
Reduction
Diels-Alder Reactivity: A Key Distinction
A significant difference in the reactivity of the two compounds lies in the ability of the nitroso group to participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[6][7][8] Nitroso compounds are potent dienophiles due to the electron-deficient nitrogen-oxygen double bond.[7] Therefore, This compound is expected to react with conjugated dienes to form six-membered heterocyclic rings , a reaction pathway not available to 2,6-dichloronitrobenzene. The reactivity of nitroso dienophiles increases with the presence of electron-withdrawing groups.[7]
Experimental Protocols
Synthesis of 2,6-Dichloronitrobenzene
The synthesis of 2,6-dichloronitrobenzene is well-documented and can be achieved through the oxidation of 2,6-dichloroaniline.[9][10]
Protocol: Oxidation of 2,6-Dichloroaniline with Peroxytrifluoroacetic Acid [9]
-
Preparation of the Oxidizing Agent: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of peroxytrifluoroacetic acid in methylene chloride. Caution: Handle with appropriate safety measures as suspensions of hydrogen peroxide in methylene chloride can be detonated by impact.
-
Reaction: Prepare a solution of 2,6-dichloroaniline (1.0 equivalent) in methylene chloride. Add this solution dropwise over 30 minutes to the prepared peroxytrifluoroacetic acid reagent. The exothermic reaction will cause the mixture to reflux.
-
Work-up: After the addition is complete, heat the mixture under reflux for 1 hour. Cool the mixture and pour it into cold water. Separate the organic layer, wash with water and a 10% sodium carbonate solution.
-
Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be recrystallized from ethanol to yield pure 2,6-dichloronitrobenzene.
Synthesis of this compound
The synthesis of nitroso compounds can be achieved through the oxidation of the corresponding aniline or hydroxylamine.
Conceptual Protocol: Oxidation of 2,6-Dichlorophenylhydroxylamine
While a specific detailed protocol for this compound was not found in the immediate search, a general approach involves the controlled oxidation of the corresponding hydroxylamine.
-
Preparation of Hydroxylamine: Reduce 2,6-dichloronitrobenzene to 2,6-dichlorophenylhydroxylamine using a suitable reducing agent like zinc dust in an ammonium chloride solution.
-
Oxidation: The resulting hydroxylamine can then be oxidized to this compound using a mild oxidizing agent such as sodium dichromate.[6] The reaction conditions would need to be carefully controlled to avoid over-oxidation to the nitro compound.
Visualizing Reaction Pathways
To illustrate a key reactivity difference, the following diagram depicts the participation of this compound in a Diels-Alder reaction.
Caption: Diels-Alder reaction of this compound.
Logical Relationship of Reactivity
The following diagram illustrates the logical flow of predicting the relative reactivity in nucleophilic aromatic substitution.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. Discuss the meta directing effect of the NO2 group on nitrobenzene in ele.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 7. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Selective Radical Traps: Evaluating Alternatives to 2,6-Dichloronitrosobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and characterization of transient free radicals are critical in understanding a vast array of chemical and biological processes, from polymer chemistry to the pathophysiology of diseases. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, remains the gold standard for identifying and quantifying these short-lived, highly reactive species. This guide provides a comparative analysis of commonly employed selective radical traps.
It is important to clarify that 2,6-dichloronitrosobenzene is not a validated or commonly referenced spin trap in the scientific literature. The primary chemical class used for this purpose are nitroso compounds and nitrones. It is likely that the intended compound of interest belongs to the family of nitrosobenzenes, which are indeed utilized as radical traps. This guide will, therefore, focus on well-established nitroso and nitrone spin traps, providing a framework for selecting the appropriate tool for your research needs.
Comparison of Common Spin Traps
The selection of a spin trap is contingent upon the nature of the radical of interest, the experimental conditions, and the desired stability of the resulting spin adduct. The two major classes of spin traps are nitroso compounds and nitrones.
-
Nitroso Compounds: These traps, such as 2-methyl-2-nitrosopropane (MNP) and 3,5-dibromo-4-nitrosobenzenesulfonic acid (DBNBS), are particularly effective for trapping carbon-centered radicals. A key feature of some nitroso traps is their ability to provide detailed structural information about the trapped radical through the hyperfine splitting constants of the resulting nitroxide adduct.
-
Nitrone Spin Traps: This class includes widely used compounds like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). Nitrones are versatile and can trap a broader range of radicals, including oxygen-, nitrogen-, and sulfur-centered radicals. The resulting spin adducts are often more stable than those formed with nitroso compounds.
Below is a table summarizing the key performance characteristics of selected spin traps.
Quantitative Data Presentation
| Spin Trap | Class | Trapped Radicals | Rate Constants (M⁻¹s⁻¹) | Spin Adduct Half-life | Hyperfine Splitting Constants (Gauss) | Advantages | Disadvantages |
| DMPO | Nitrone | •OH, •OOH, •R, •N, •S | •OH: ~2.8 x 10⁹[1], •OOH: ~1.2[2] | •OH adduct: ~55-150 min[3][4], •OOH adduct: ~45-66 sec[2][5] | •OH adduct: aN = aH = ~14.9[1][4]; •OOH adduct: aN = ~12.4, aβH = ~9.9, aγH = ~1.3[6] | Well-characterized, versatile, cell-permeable.[5] | •OOH adduct is unstable and can decay to the •OH adduct, leading to misinterpretation.[5] Cellular metabolism can rapidly degrade adducts.[7] |
| PBN | Nitrone | •OH, •R, •N, •S | •CH₂OH trapping rate relative to a standard: faster with electron-withdrawing groups on the phenyl ring.[8] | •OH adduct: highly pH-dependent, generally more stable in acidic media.[9] | •OH adduct: aN = ~15.6, aH = ~2.5 (varies with solvent) | Adducts can be stable. | EPR spectra of different radical adducts can be very similar, making identification difficult.[5] |
| MNP | Nitroso | Primarily •R | Data not readily available | Varies significantly with the structure of the trapped radical (from seconds to a year).[10] | •CHO adduct: aN = ~15.3, aH = ~2.8[11] | Specific for carbon-centered radicals. | Can decompose upon exposure to light, producing interfering signals.[12] Can undergo non-radical "ene" reactions. |
| DBNBS | Nitroso | Primarily •R | Data not readily available | Data not readily available | Data not readily available | More hydrophilic and less sensitive to light than MNP. Specific for carbon-centered radicals. | The product of reaction with superoxide is unstable. |
Note: Rate constants and half-lives are highly dependent on the specific radical, solvent, pH, and temperature. The values presented are illustrative and should be considered in the context of the cited experimental conditions.
Experimental Protocols
Detailed experimental protocols are crucial for successful and reproducible spin trapping experiments. Below are generalized protocols for the use of DMPO and a nitroso spin trap.
Protocol 1: Spin Trapping of Hydroxyl Radicals using DMPO
This protocol is adapted from a standard procedure for detecting hydroxyl radicals generated by the Fenton reaction.[13]
Materials:
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) solution (e.g., 0.05 M in phosphate-buffered saline - PBS)
-
Particle suspension or system of interest
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.5 M in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
EPR flat cell or capillary tubes
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:
-
25 µL of the particle suspension or experimental system.
-
25 µL of 0.05 M DMPO solution.
-
25 µL of 0.5 M H₂O₂ solution.
-
-
Incubation: Vortex the mixture and incubate for 15 minutes at 37°C in a shaking water bath.[13]
-
Sample Loading: Transfer the reaction mixture into an EPR flat cell or capillary tube.
-
EPR Analysis: Place the sample in the EPR spectrometer and record the spectrum. The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct should be observed.
-
Controls: Perform control experiments by omitting each component of the reaction mixture (e.g., particles, H₂O₂, DMPO) to ensure that the observed signal is not due to impurities or artifacts.
Protocol 2: General Protocol for Spin Trapping with Nitroso Compounds (e.g., MNP)
This is a generalized procedure, and specific concentrations and incubation times may need to be optimized.
Materials:
-
2-methyl-2-nitrosopropane (MNP) or other nitroso spin trap.
-
System for radical generation.
-
Appropriate solvent (MNP is often used in organic solvents).
-
EPR tubes.
Procedure:
-
Spin Trap Preparation: Prepare a stock solution of the nitroso spin trap in a suitable solvent. For MNP, which exists as a dimer, the solution may need to be gently warmed or allowed to stand to ensure the presence of the monomeric (active) form.
-
Reaction Setup: In an EPR tube, combine the system under investigation with the spin trap solution. The final concentration of the spin trap is typically in the millimolar range.
-
Radical Generation: Initiate radical production (e.g., via photolysis or thermal decomposition of a radical initiator).
-
EPR Measurement: Immediately place the sample in the EPR spectrometer and begin data acquisition.
-
Data Analysis: Analyze the resulting EPR spectrum to identify the hyperfine splitting constants of the spin adduct, which can provide information about the structure of the trapped radical.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular-induced decay of DMPO spin adducts of .OH and .O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stabilities of hydroxyl radical spin adducts of PBN-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decay studies of DMPO-spin adducts of free radicals produced by reactions of metmyoglobin and methemoglobin with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of the formyl radical by EPR spin-trapping and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. materialneutral.info [materialneutral.info]
Confirming 2,6-Dichloronitrosobenzene Spin Adduct Structure: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise identification of transient radical species is paramount. Spin trapping, a technique that stabilizes highly reactive radicals by converting them into more persistent species, is a cornerstone of such investigations. 2,6-Dichloronitrosobenzene has emerged as a valuable spin trap, and this guide provides a comparative overview of spectroscopic methods for confirming the structure of its spin adducts, supported by experimental data and detailed protocols.
The unequivocal structural confirmation of a spin adduct is crucial for accurately identifying the initial transient radical. This guide focuses on the primary spectroscopic techniques employed for this purpose: Electron Paramagnetic Resonance (EPR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will compare the utility of these methods for analyzing this compound spin adducts and provide a framework for their application.
Spectroscopic Techniques for Spin Adduct Characterization: A Comparative Overview
The selection of a spectroscopic technique for spin adduct analysis depends on the specific information required. While EPR provides the initial detection and key information about the radical environment, MS and NMR offer definitive structural data.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| Electron Paramagnetic Resonance (EPR) | - Confirmation of paramagnetic species- Hyperfine coupling constants (hfccs) providing information about the nuclei interacting with the unpaired electron | - Highly sensitive to paramagnetic species- Provides unique fingerprint for the spin adduct | - Indirect structural information- Can be complex to interpret for overlapping signals |
| Mass Spectrometry (MS) | - Molecular weight of the spin adduct- Fragmentation patterns for structural elucidation | - Provides definitive molecular weight- High sensitivity and specificity | - Does not directly probe the radical center- Isomeric differentiation can be challenging |
| Nuclear Magnetic Resonance (NMR) | - Detailed structural information of the diamagnetic precursor or reduced adduct- Connectivity of atoms | - Unambiguous structural determination | - Not directly applicable to paramagnetic species- Requires conversion of the spin adduct to a diamagnetic form |
Electron Paramagnetic Resonance (EPR) Spectroscopy: The First Line of Analysis
EPR spectroscopy is the most direct method for detecting and characterizing spin adducts. The key parameters obtained from an EPR spectrum are the g-value and the hyperfine coupling constants (hfccs), which are characteristic of the spin adduct's structure.
For a spin adduct formed from this compound, the EPR spectrum is primarily characterized by the hyperfine coupling to the nitrogen nucleus of the nitroso group. The presence of chlorine atoms on the aromatic ring can influence the electronic environment and may result in secondary hyperfine couplings, although these are often unresolved.
Comparison with an Alternative Spin Trap: PBN
To illustrate the comparative nature of EPR analysis, we can examine the typical hyperfine coupling constants observed for adducts of this compound and a widely used alternative, α-phenyl-N-tert-butylnitrone (PBN).
| Radical Adduct | Spin Trap | aN (Gauss) | aH (Gauss) | Reference |
| Alkoxyl Radical (RO•) | PBN | 13.5 - 14.8 | 1.8 - 2.5 | [1] |
| Alkyl Radical (R•) | PBN | 14.0 - 16.0 | 2.0 - 4.0 | [2] |
Experimental Protocol: EPR Analysis of a this compound Spin Adduct
-
Radical Generation: Generate the radical of interest in a suitable solvent. For example, hydroxyl radicals can be generated via the Fenton reaction (FeSO₄ + H₂O₂).
-
Spin Trapping: Introduce a solution of this compound (typically 10-50 mM) to the radical-generating system.
-
Sample Preparation: Transfer the reaction mixture to a flat cell or capillary tube suitable for EPR analysis.
-
EPR Spectrometer Setup:
-
Microwave Frequency: X-band (~9.5 GHz)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 - 1.0 G (optimize for resolution)
-
Microwave Power: 1 - 10 mW (avoid saturation)
-
Sweep Width: 50 - 100 G
-
Time Constant: 0.01 - 0.1 s
-
Scan Time: 1 - 4 minutes
-
-
Data Acquisition and Analysis: Record the EPR spectrum. Use simulation software to determine the g-value and hyperfine coupling constants by fitting the experimental spectrum.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides the molecular weight of the spin adduct, offering crucial confirmation of its formation. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the structural assignment. Tandem mass spectrometry (MS/MS) can be used to fragment the spin adduct, and the resulting fragmentation pattern can provide insights into its structure.
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Preparation: The reaction mixture containing the spin adduct is typically diluted in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Ionization: Electrospray ionization (ESI) is commonly used for analyzing spin adducts due to its soft ionization nature, which minimizes fragmentation of the intact adduct.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z (mass-to-charge ratio) of the parent ion of the spin adduct.
-
Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight and propose a structure based on the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation
While NMR is a powerful tool for detailed structural analysis, it cannot be directly applied to paramagnetic spin adducts as the unpaired electron leads to severe line broadening. However, the spin adduct can be chemically converted to a diamagnetic species, typically through reduction to the corresponding hydroxylamine, which can then be analyzed by NMR.
Experimental Protocol: NMR Analysis via a Diamagnetic Derivative
-
Reduction of the Spin Adduct: Treat the solution containing the spin adduct with a mild reducing agent (e.g., sodium ascorbate, phenylhydrazine) to convert the nitroxide radical to the corresponding hydroxylamine.
-
Purification: Purify the resulting hydroxylamine using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
NMR Analysis: Dissolve the purified product in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra.
-
Structural Confirmation: Analyze the chemical shifts, coupling constants, and other NMR data to confirm the complete structure of the trapped radical moiety and its connectivity to the spin trap.
Workflow for Spectroscopic Confirmation
The logical flow for confirming the structure of a this compound spin adduct involves a multi-pronged spectroscopic approach.
References
A Computational Showdown: Comparing the Efficacy of Nitroso Spin Traps for Radical Detection
For researchers, scientists, and drug development professionals at the forefront of free radical research, the selection of an appropriate spin trap is paramount for the accurate detection and characterization of reactive species. This guide provides a comparative analysis of nitroso spin traps, leveraging computational studies to offer a quantitative and objective overview of their performance.
Nitroso compounds represent a significant class of spin traps, reacting with transient free radicals to form more stable nitroxide adducts detectable by electron paramagnetic resonance (EPR) spectroscopy.[1] Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate the thermodynamics, kinetics, and spectroscopic properties of these spin trapping reactions, offering insights that complement experimental findings.[2]
This guide delves into the computational analysis of several key nitroso spin traps, presenting quantitative data in easily digestible tables, detailing the underlying computational methodologies, and visualizing the fundamental processes involved.
Performance Comparison of Nitroso Spin Traps
The efficacy of a spin trap is determined by several factors, including its reaction rate with the target radical and the stability of the resulting spin adduct. Computational studies provide valuable data on these parameters, allowing for a direct comparison of different spin traps.
Reaction Rate Constants for Trapping Nitric Oxide (NO)
Nitric oxide is a critical signaling molecule and a key reactive nitrogen species. The following table summarizes the computationally and experimentally determined rate constants for the trapping of NO by a series of aromatic nitroso sulfonates.
| Spin Trap | Abbreviation | Rate Constant (kTrap) (M⁻¹ s⁻¹) | Method |
| 3,5-dibromo-4-nitrosobenzene sulfonate | DBNBS | 165 | Experimental (ex situ) |
| 3,5-dibromo-4-nitrosobenzene sulfonate | DBNBS | 4.7 | Experimental (in situ) |
| Nitrosobenzene sulfonate | NBS | Data not available in source | - |
| 3,5-dimethyl-4-nitrosobenzene sulfonate | DMNBS | Data not available in source | - |
| 3,5-dichloro-4-nitrosobenzene sulfonate | DCNBS | Data not available in source | - |
Note: The significant difference between the ex situ and in situ rate constants for DBNBS highlights the influence of the reaction environment on trapping efficiency.[3]
Thermodynamic and Kinetic Parameters from DFT Studies
Experimental and Computational Protocols
The data presented in this guide is derived from specific experimental and computational methodologies. Understanding these protocols is crucial for interpreting the results and designing future studies.
Computational Methodology: Density Functional Theory (DFT)
The computational results discussed are primarily based on DFT calculations. A typical workflow for such a study is outlined below.
1. Molecular Geometry Optimization:
-
The initial 3D structures of the nitroso spin trap and the free radical are constructed.
-
Geometry optimization is performed to find the lowest energy conformation of the molecules. A common level of theory used is B3LYP with a 6-31G(d) basis set.[2][4]
2. Transition State Search:
-
To determine the activation energy of the spin trapping reaction, a transition state search is performed. This involves identifying the highest energy point along the reaction coordinate.
3. Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized structures (reactants, products, and transition state) to confirm that they correspond to energy minima or a first-order saddle point (for the transition state) and to calculate thermodynamic properties like Gibbs free energy.
4. Solvation Effects:
-
To simulate the reaction in a solvent (e.g., water), a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.[4]
5. EPR Parameter Calculation:
-
Once the geometry of the spin adduct is optimized, its EPR parameters, such as hyperfine coupling constants (hfcc), can be calculated. This allows for a direct comparison with experimental EPR spectra.
The following diagram illustrates a typical workflow for a computational study of a spin trapping reaction.
Visualizing the Spin Trapping Mechanism
The fundamental reaction in spin trapping involves the addition of a short-lived radical to the nitroso compound to form a more persistent nitroxide radical adduct.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Chemical trapping of nitric oxide by aromatic nitroso sulfonates - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 4. Comparative DFT study of the spin trapping of methyl, mercapto, hydroperoxy, superoxide, and nitric oxide radicals by various substituted cyclic nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficiency of 2,6-Dichloronitrosobenzene in Trapping Specific Radicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The detection and characterization of transient free radicals are pivotal in understanding a myriad of chemical and biological processes, from polymer degradation to the pathogenesis of diseases. Spin trapping, coupled with electron paramagnetic resonance (EPR) spectroscopy, stands as a powerful technique for this purpose. This guide provides a comparative overview of 2,6-dichloronitrosobenzene as a potential spin trap, contextualizing its performance against more commonly employed alternatives.
While quantitative data for this compound is sparse in publicly accessible literature, this guide leverages the known characteristics of aromatic nitroso compounds to provide a qualitative assessment of its potential efficacy.
Comparison with Alternative Spin Traps
Nitroso compounds, such as this compound, represent one class of spin traps, offering distinct advantages and disadvantages compared to the more prevalent nitrone-based traps like Phenyl-N-t-butylnitrone (PBN) and 5,5-Dimethyl-1-pyrroline N-oxide (DMPO). C-nitroso spin traps can often provide more detailed hyperfine information in the resulting EPR spectrum, aiding in the identification of the trapped radical.[1] However, they may also exhibit lower specificity due to facile non-radical additions.[1]
A qualitative comparison of these spin traps is presented in Table 1.
Table 1: Qualitative Comparison of Spin Trapping Agents
| Feature | This compound (Aromatic Nitroso) | Phenyl-N-t-butylnitrone (PBN) (Linear Nitrone) | 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) (Cyclic Nitrone) |
| Primary Radical Trapping | Carbon-centered radicals | Carbon-centered radicals | Carbon- and Oxygen-centered radicals |
| EPR Spectral Information | Potentially high hyperfine detail | Moderate hyperfine detail | Good hyperfine detail, often distinguishable for different radicals |
| Adduct Stability | Variable, can be less stable than nitrones | Generally stable | Adduct stability varies; superoxide adduct can be unstable |
| Specificity | Can be prone to non-radical side reactions | Generally good | Generally good |
| Photostability | Can be light-sensitive | Generally stable | Generally stable |
| Biological Applications | Limited data available | Widely used | Widely used |
Experimental Protocols
General Protocol for EPR Spin Trapping with Aromatic Nitroso Compounds
1. Reagent Preparation:
- Radical Generation System: Prepare a solution that will generate the radical of interest (e.g., Fenton reaction for hydroxyl radicals, AIBN for alkyl radicals).
- Spin Trap Solution: Prepare a solution of the aromatic nitroso spin trap (e.g., this compound) in a suitable solvent (e.g., benzene, tert-butanol). The concentration will typically be in the range of 10-100 mM. It is crucial to protect the solution from light to prevent photodecomposition.
- Solvent: The choice of solvent is critical as it can affect radical generation, spin trap stability, and the hyperfine couplings of the spin adduct.
2. Spin Trapping Reaction:
- In an appropriate reaction vessel (e.g., a small glass tube), mix the radical generating system with the spin trap solution.
- Initiate the radical generation (e.g., by adding a reagent or by photolysis).
- Allow the reaction to proceed for a sufficient time for the spin adduct to form and accumulate. This time can range from seconds to minutes.
3. EPR Spectroscopy:
- Transfer the reaction mixture to a flat cell or capillary tube suitable for EPR analysis.
- Place the sample in the cavity of the EPR spectrometer.
- Record the EPR spectrum. Typical instrument settings include:
- Microwave Frequency: ~9.5 GHz (X-band)
- Microwave Power: Non-saturating levels (e.g., 1-10 mW)
- Modulation Frequency: 100 kHz
- Modulation Amplitude: Optimized for resolution without line broadening (e.g., 0.01-0.1 mT)
- Sweep Width: Appropriate to capture the full spectrum of the spin adduct.
- Time Constant and Sweep Time: Chosen to achieve a good signal-to-noise ratio.
4. Data Analysis:
- Analyze the resulting EPR spectrum to determine the g-value and the hyperfine coupling constants (hfcs).
- The hfcs from the nitrogen nucleus of the nitroso group and other nearby magnetic nuclei (e.g., protons, chlorine) in the trapped radical and the spin trap itself provide a fingerprint for the identification of the trapped radical.
Experimental Workflow
The logical flow of a typical spin trapping experiment is depicted in the following diagram.
Signaling Pathways and Logical Relationships
The fundamental principle of spin trapping involves the conversion of a highly reactive, short-lived radical into a more stable and detectable radical adduct. This relationship can be visualized as a simple signaling pathway.
Conclusion
This compound, as an aromatic nitroso compound, holds theoretical potential as a spin trap, particularly for providing detailed structural information about trapped carbon-centered radicals. However, the lack of available quantitative data on its trapping efficiency, adduct stability, and specificity necessitates further experimental investigation. Researchers considering its use should perform preliminary studies to validate its performance for their specific radical system of interest and compare it against well-characterized alternatives like PBN and DMPO. The general protocols and workflows provided in this guide can serve as a starting point for such evaluations.
References
Unveiling 2,6-Dichloronitrosobenzene: A Comparative Analysis of Experimental and Theoretical Data
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a comparative overview of the available experimental and theoretical data for 2,6-dichloronitrosobenzene, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of extensive experimental data for this specific compound, this guide also draws comparisons with the closely related and more extensively studied 2,6-dichloronitrobenzene.
Physicochemical Properties: A Side-by-Side Comparison
A key characteristic of C-nitroso compounds, including this compound, is their tendency to exist in a monomer-dimer equilibrium in solution. The monomeric form is typically blue or green, while the dimer is colorless. The equilibrium can be influenced by factors such as the solvent and the electronic nature of substituents on the aromatic ring.
A spectrophotometric study has been conducted on the monomer-dimer equilibrium of a series of 4-substituted 2,6-dichloronitrosobenzenes in benzene. For the unsubstituted this compound, this equilibrium provides insight into its behavior in solution.
| Property | This compound (Experimental) | 2,6-Dichloronitrobenzene (Experimental) |
| Molecular Formula | C₆H₃Cl₂NO | C₆H₃Cl₂NO₂ |
| Physical State | Crystalline solid (dimer) | Off-white solid |
| Melting Point | Data not available | 71 °C[1] |
| Boiling Point | Data not available | 130 °C / 8 mmHg[1] |
| Solubility | Soluble in organic solvents like benzene | Soluble in conventional organic solvents[1] |
Experimental Protocols
The primary experimental data available for this compound pertains to the study of its monomer-dimer equilibrium.
Spectrophotometric Analysis of Monomer-Dimer Equilibrium
The study of the monomer-dimer equilibrium for this compound and its derivatives was conducted using UV-Vis spectrophotometry. The general procedure involves:
-
Sample Preparation: Solutions of the this compound compound are prepared in a suitable solvent, such as benzene, at various concentrations.
-
Spectrophotometric Measurement: The absorbance of each solution is measured over a specific wavelength range, typically encompassing the absorption maximum of the monomer. Nitroso monomers generally exhibit absorption in the 750-800 mµ range.
-
Data Analysis: The equilibrium constant for the dimerization reaction is determined by analyzing the relationship between the concentration of the solution and its absorbance, often using graphical methods that plot specific functions of absorbance and concentration.
Data Correlation Workflow
The process of cross-validating experimental and theoretical data is a critical workflow in chemical research. It allows for the validation of computational models and provides a deeper understanding of the experimental observations.
Caption: Workflow for the cross-validation of experimental and theoretical data.
Signaling Pathways and Logical Relationships
The dimerization of this compound is a dynamic equilibrium process. The following diagram illustrates the logical relationship between the monomer and dimer forms.
Caption: Monomer-dimer equilibrium of this compound.
Conclusion
The available data for this compound primarily focuses on its monomer-dimer equilibrium in solution, a characteristic feature of nitroso compounds. While comprehensive experimental and theoretical data for this specific molecule is not as abundant as for its nitro analogue, 2,6-dichloronitrobenzene, the existing studies provide a foundational understanding of its behavior. Further computational studies could provide valuable theoretical data to complement the experimental findings and enable a more robust cross-validation, ultimately leading to a more complete picture of the properties of this compound.
References
Navigating the Synthesis of 2,6-Dichloronitrosobenzene: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted nitrosobenzenes is a critical step in the development of novel therapeutics and chemical probes. This guide provides a comparative analysis of potential synthetic routes to 2,6-dichloronitrosobenzene, a sterically hindered and electronically deactivated aryl nitroso compound. Due to the limited availability of direct synthesis methods, this guide focuses on a two-step approach: the synthesis of the precursor 2,6-dichloronitrobenzene, followed by its partial reduction to the target nitroso compound.
This analysis presents quantitative data from established literature, detailed experimental protocols, and a logical workflow to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is most practically approached through a two-step sequence. The initial step involves the formation of 2,6-dichloronitrobenzene, for which the oxidation of 2,6-dichloroaniline is a well-documented and high-yielding method. The subsequent, more challenging step is the selective partial reduction of the nitro group to a nitroso group.
| Route | Starting Material | Key Transformation | Reagents | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: Oxidation-Reduction | 2,6-Dichloroaniline | Oxidation | Peroxytrifluoroacetic acid | 89-92 (for nitrobenzene) | Not specified | High yield for the oxidation step. | Multi-step process; partial reduction can be challenging. |
| 2,6-Dichloronitrobenzene | Partial Reduction | Hypothetical: SnCl₂/mild acid | Variable | Variable | Potentially mild conditions. | Over-reduction to aniline is a major side reaction. |
Data for the partial reduction step is based on general methodologies for nitroarene reduction and requires optimization for this specific substrate.
Visualizing the Synthetic Landscape
The logical flow of the primary synthetic strategy, from commercially available starting materials to the final product, is illustrated below. This diagram highlights the key intermediates and transformations involved.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
Route 1, Step 1: Oxidation of 2,6-Dichloroaniline to 2,6-Dichloronitrobenzene[1]
This procedure utilizes a potent oxidizing agent, peroxytrifluoroacetic acid, generated in situ.
Materials:
-
2,6-Dichloroaniline
-
Methylene chloride (CH₂Cl₂)
-
90% Hydrogen peroxide (H₂O₂)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
10% Sodium carbonate solution (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Activated charcoal
-
Ethanol
Procedure:
-
Preparation of Peroxytrifluoroacetic Acid: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, charge 100 mL of methylene chloride. Add 5.4 mL (0.20 mole) of 90% hydrogen peroxide. Cool the flask in an ice bath and begin stirring. Slowly add 34.0 mL (0.24 mole) of trifluoroacetic anhydride over 20 minutes. After the addition is complete, remove the ice bath and stir at room temperature for 30 minutes.
-
Oxidation Reaction: Prepare a solution of 8.1 g (0.05 mole) of 2,6-dichloroaniline in 80 mL of methylene chloride. Add this solution dropwise over 30 minutes to the prepared peroxytrifluoroacetic acid solution. The exothermic reaction will cause the mixture to reflux. After the addition is complete, heat the mixture under reflux for 1 hour.
-
Work-up: Cool the reaction mixture and pour it into 150 mL of cold water. Separate the organic layer and wash it with 100 mL of water, followed by two 100-mL portions of 10% sodium carbonate solution, and finally with 50 mL of water.
-
Purification: Treat the organic extract with activated charcoal and anhydrous magnesium sulfate. After allowing it to stand overnight, remove the solvent under reduced pressure. The crude product can be recrystallized from ethanol to yield 2,6-dichloronitrobenzene.
Quantitative Data:
-
Yield: 8.6–8.8 g (89–92%) of crude product.
-
Yield (recrystallized): 5.7–7.0 g.
Route 1, Step 2: Partial Reduction of 2,6-Dichloronitrobenzene to this compound (Hypothetical Protocol)
Materials:
-
2,6-Dichloronitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloronitrobenzene (1 equivalent) in ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (approximately 2-3 equivalents) to the solution. The optimal stoichiometry will need to be determined empirically.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress closely using thin-layer chromatography (TLC). The goal is to consume the starting material while minimizing the formation of the more polar 2,6-dichloroaniline.
-
Work-up: Once the reaction is deemed complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a 2M KOH solution to remove tin salts.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product will likely require further purification by column chromatography or recrystallization to isolate the desired this compound.
Quantitative Data:
-
Yield and purity are highly dependent on the specific reaction conditions and require experimental optimization.
Discussion of Synthetic Strategies
The primary challenge in the synthesis of this compound lies in the selective partial reduction of the nitro group. The electron-withdrawing nature of the two chlorine atoms may influence the reactivity of the nitro group, potentially making it more susceptible to reduction.
Oxidation of 2,6-dichloroaniline is a robust and high-yielding method for producing the necessary precursor, 2,6-dichloronitrobenzene. The use of peroxytrifluoroacetic acid is particularly effective for deactivated anilines.
Partial reduction of 2,6-dichloronitrobenzene presents a significant synthetic hurdle. Over-reduction to 2,6-dichloroaniline is a common side reaction with many reducing agents.[2] The proposed method using stannous chloride in a non-acidic medium offers a potential solution by providing milder reduction conditions.[1] However, extensive optimization of reaction parameters such as temperature, solvent, and stoichiometry of the reducing agent would be necessary to achieve a satisfactory yield of the desired nitroso compound.
Alternative reduction methods, such as catalytic transfer hydrogenation, have been explored for the reduction of nitroarenes.[3][4][5][6][7] While often highly efficient for the synthesis of anilines, careful selection of the catalyst and hydrogen donor could potentially allow for the isolation of the intermediate nitroso species.
Conclusion
The synthesis of this compound is a challenging endeavor that necessitates a two-step approach. While the synthesis of the 2,6-dichloronitrobenzene precursor is straightforward, the subsequent partial reduction requires careful control and optimization to prevent over-reduction. For researchers embarking on this synthesis, a thorough investigation of various mild reducing agents and reaction conditions for the partial reduction step is highly recommended. The protocols and data presented in this guide provide a solid foundation for the development of a successful synthetic route to this valuable chemical entity.
References
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. General and selective iron-catalyzed transfer hydrogenation of nitroarenes without base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by High" by Chengjun Jiang, Zeyu Shang et al. [scholarsmine.mst.edu]
- 7. scilit.com [scilit.com]
Comparative Guide to Analytical Methods for 2,6-Dichloronitrosobenzene Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,6-dichloronitrosobenzene, a potential impurity or intermediate in pharmaceutical manufacturing, is crucial for ensuring product quality and safety. This guide provides an objective comparison of suitable analytical methodologies for its quantification. While specific validated methods for this compound are not widely published, this document outlines common and effective techniques used for the analysis of structurally related nitroso and nitroaromatic compounds. The performance data presented is based on typical values obtained for similar analytes and serves as a reliable reference for method development and validation.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of common chromatographic techniques applicable to the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by UV absorbance. | Separation based on polarity; detection by precursor and product ion masses. |
| Specificity | Excellent, provides mass spectral data for positive identification. | Good, but can be affected by co-eluting impurities with similar UV spectra. | Excellent, highly selective due to specific mass transitions. |
| Limit of Detection (LOD) | Low ppb range (e.g., < 3 ppb for nitrosamines).[1] | ng/mL range. | Sub-ppb to low ppb range. |
| Limit of Quantification (LOQ) | Low ppb range. | ng/mL range. | Low ppb range. |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Robustness | Good, but sensitive to matrix effects in the injector. | Excellent, generally less affected by non-volatile matrix components. | Good, but susceptible to ion suppression from the matrix. |
| Typical Application | Ideal for identifying and quantifying volatile and semi-volatile impurities. | Routine quality control, purity analysis, and content uniformity. | Trace-level quantification, impurity profiling, and analysis in complex matrices. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar nitroaromatic and nitrosamine compounds and should be validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable for separating nitroaromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Injection: 1 µL injection in splitless mode.
-
MS Conditions: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode for identification and selected ion monitoring (SIM) for quantification.
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used method for routine quantitative analysis in quality control settings.
Instrumentation:
-
HPLC system with a UV/Vis or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (e.g., starting with 50:50 v/v and increasing the organic phase concentration). The aqueous phase may be acidified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength of this compound, which can be determined by a UV scan. Aromatic nitroso compounds typically absorb in the UV region.[2]
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The validation of an analytical procedure is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
References
- 1. restek.com [restek.com]
- 2. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Stability Showdown: A Comparative Guide to Spin Adducts from Nitroso Traps
For researchers, scientists, and drug development professionals engaged in free radical research, the choice of a spin trap is a critical determinant for the successful detection and characterization of transient radical species. Among the various classes of spin traps, nitroso compounds offer unique advantages. This guide provides an objective comparison of the stability of spin adducts derived from different nitroso traps, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.
Introduction to Nitroso Spin Traps
Spin trapping is an essential technique in the study of free radical biology and chemistry. It involves the use of a "spin trap," a diamagnetic compound that reacts with a short-lived, highly reactive radical to form a more stable and detectable paramagnetic species known as a "spin adduct." This spin adduct can then be characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.
Nitroso compounds represent a significant class of spin traps, alongside the more commonly used nitrones. They are particularly useful for trapping carbon-centered radicals. This guide will focus on the comparative stability of spin adducts from two prominent nitroso spin traps: 2-methyl-2-nitrosopropane (MNP) and 3,5-dibromo-4-nitrosobenzenesulfonic acid (DBNBS).
Comparative Stability of Spin Adducts
The stability of a spin adduct, often quantified by its half-life (t½), is a crucial factor in spin trapping experiments. A longer half-life allows for a greater time window for detection and can lead to higher signal-to-noise ratios in EPR spectra. The stability of a spin adduct is influenced by several factors, including the structure of the spin trap, the nature of the trapped radical, and the experimental conditions such as solvent and temperature.
| Spin Trap | Trapped Radical | Adduct Stability (Half-life) | Key Observations & Considerations |
| MNP (2-Methyl-2-nitrosopropane) | Hydroxyalkyl Radicals | Highly variable (seconds to a year) | Stability is extremely sensitive to the steric hindrance around the radical center. For example, the MNP adduct with the 1-hydroxycyclohexyl radical has a half-life of about a year, while the adduct with the 1-hydroxy-1-methylbutyl radical has a half-life of only a few seconds[1]. |
| Alkyl Radicals | Generally less stable than hydroxyalkyl adducts | MNP adducts with non-hydroxyalkyl radicals derived from alcohols have been observed to have short lifetimes of less than 18 hours[1]. | |
| Lipid Radicals (L•) | Less stable than other oxidation products | In studies of lipid oxidation, the MNP-L• adduct was found to be less stable than benzaldehyde, a secondary oxidation product. The EPR signal of the MNP-L• adduct is prone to reduction, leading to signal loss[2]. | |
| DBNBS (3,5-Dibromo-4-nitrosobenzenesulfonic acid) | Sulfite Radical (SO3•−) | Very stable | The DBNBS adduct with the sulfite radical is notably stable, allowing for clear detection[3]. |
| Superoxide Radical (O2•−) | No stable adduct observed | DBNBS is not a suitable trap for superoxide radicals as a stable, detectable spin adduct is not formed[4]. | |
| Hydroxyl Radical (•OH) | Forms an unspecific signal | The reaction of DBNBS with hydroxyl radicals results in a complex and unspecific nine-line EPR signal, suggesting the formation of an unstable or secondary radical species rather than a clean, stable adduct[4]. | |
| Carbon-Centered Radicals | Generally forms stable adducts | DBNBS is considered a specific spin trap for carbon-centered radicals[5]. |
Experimental Protocols
The determination of spin adduct stability is primarily achieved through EPR spectroscopy. The following is a generalized protocol for measuring the decay kinetics of a spin adduct.
Protocol: Determination of Spin Adduct Half-Life via EPR Spectroscopy
1. Radical Generation:
-
Generate the radical of interest in a controlled manner. Common methods include:
-
Fenton Reaction: For generating hydroxyl radicals (e.g., FeSO₄ + H₂O₂).
-
Photolysis: UV irradiation of a suitable precursor (e.g., photolysis of H₂O₂ for •OH radicals).
-
Enzymatic Reactions: For generating specific biological radicals (e.g., xanthine/xanthine oxidase for superoxide).
-
2. Spin Trapping:
-
Introduce the nitroso spin trap (e.g., MNP or DBNBS) into the reaction system before initiating radical generation. The concentration of the spin trap should be optimized to efficiently trap the radicals without causing significant side reactions or signal broadening. Typical concentrations range from 10 to 100 mM.
3. EPR Measurement:
-
Transfer the reaction mixture to a suitable EPR sample tube (e.g., a quartz flat cell or capillary tube).
-
Place the sample in the cavity of the EPR spectrometer.
-
Record the EPR spectrum at a fixed time point after the initiation of the radical generation to confirm the formation of the spin adduct.
-
To measure the decay, record a series of EPR spectra at regular time intervals. The time intervals should be appropriate for the expected half-life of the adduct.
4. Data Analysis:
-
Determine the intensity of the EPR signal of the spin adduct at each time point. This is typically done by double integration of the first-derivative EPR spectrum.
-
Plot the natural logarithm of the signal intensity versus time.
-
If the decay follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the decay rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = ln(2) / k
5. Calibration (Optional but Recommended):
-
To determine the absolute concentration of the spin adduct, a stable radical with a known concentration (e.g., TEMPO) can be used as an external standard.
Visualizing the Process
Mechanism of Spin Trapping with Nitroso Compounds
The following diagram illustrates the general mechanism of a nitroso spin trap reacting with a free radical to form a stable nitroxide spin adduct.
Workflow for Comparing Spin Adduct Stability
This workflow outlines the key steps in an experiment designed to compare the stability of spin adducts from different nitroso traps.
Conclusion
The choice between MNP and DBNBS, or other nitroso spin traps, is highly dependent on the specific radical species under investigation and the experimental system. MNP demonstrates remarkable versatility in trapping various carbon-centered radicals, but the stability of its adducts can vary dramatically. DBNBS, on the other hand, shows high stability for certain adducts like the sulfite radical adduct but is unsuitable for detecting superoxide and hydroxyl radicals.
Researchers should carefully consider the nature of the expected radical intermediates and the potential for steric effects when selecting a nitroso spin trap. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision, ultimately leading to more robust and reliable results in the fascinating field of free radical research.
References
- 1. mdpi.com [mdpi.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. materialneutral.info [materialneutral.info]
- 4. Determination of rate constants of the spin trap 3,5-dibromo-4-nitrosobenzenesulfonic acid with various radicals by pulse radiolysis and competition kinetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Stabilities of hydroxyl radical spin adducts of PBN-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spin Traps: Benchmarking PBN and DMPO for Radical Detection
For researchers, scientists, and drug development professionals, the accurate detection and characterization of short-lived free radicals is paramount. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a cornerstone technique in this endeavor. This guide provides a detailed comparison of two widely used nitrone spin traps, α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline N-oxide (DMPO), offering insights into their respective strengths and weaknesses. An initial investigation into 2,6-dichloronitrosobenzene revealed a significant lack of available data regarding its use as a spin trap, precluding a direct comparative analysis.
Introduction to Spin Trapping
Spin trapping is an analytical technique used to detect and identify transient free radicals.[1] The method involves a diamagnetic "spin trap" compound that reacts with a highly reactive, short-lived radical to form a more stable and EPR-detectable radical adduct.[2] The characteristics of the resulting EPR spectrum, such as the g-value and hyperfine coupling constants, provide a fingerprint for the trapped radical species, allowing for its identification.[3] The two major classes of spin traps are nitrones, like PBN and DMPO, and C-nitroso compounds.[4][5]
Benchmarking PBN and DMPO
Both PBN and DMPO are nitrone-based spin traps, but they exhibit distinct characteristics that make them suitable for different applications. The choice between them often depends on the specific radical of interest, the experimental system, and the desired stability of the spin adduct.
Data Presentation: Quantitative Comparison of PBN and DMPO
The following table summarizes key quantitative parameters for PBN and DMPO based on available experimental data. It is important to note that direct comparisons can be challenging as values may vary depending on the specific experimental conditions (e.g., solvent, pH, temperature).
| Property | PBN (α-phenyl-N-tert-butylnitrone) | DMPO (5,5-dimethyl-1-pyrroline N-oxide) |
| Molar Mass | 177.26 g/mol | 113.16 g/mol |
| Radical Trapping Rate Constant (k) | Hydroxyl Radical (•OH): ~0.5 x 10⁹ M⁻¹s⁻¹[6] Diphenylphosphinyl Radical (•PPh₂): More favorable than DMPO[3] | Hydroxyl Radical (•OH): ~2.0 x 10⁹ M⁻¹s⁻¹[6] Superoxide Radical (O₂•⁻): ~1-15 M⁻¹s⁻¹ |
| Spin Adduct Stability (Half-life) | Hydroxyl Adduct: Less stable than DMPO-OH, highly pH-dependent.[6] | Hydroxyl Adduct: ~870 seconds (pH 6)[6] Superoxide Adduct (DMPO-OOH): Short half-life (~50 seconds at pH 7), can decompose to the hydroxyl adduct.[7] |
| EPR Spectra of Adducts | Generally show less dependence on the structure of the trapped radical, making identification more challenging.[8] | Adducts of small free radicals (O-, C-, N-, S-centered) often have characteristic and distinguishable EPR spectra.[8] |
| Solubility | Soluble in organic solvents like toluene and tert-butylbenzene.[9] | Water-soluble. |
| Redox Activity | Can be oxidized at potentials lower than water.[10] | Considered the most redox inactive among common nitrone spin traps.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spin trapping experiments. Below are generalized protocols for the detection of hydroxyl and superoxide radicals using PBN and DMPO.
Protocol 1: Detection of Hydroxyl Radicals (•OH) using DMPO
This protocol describes the detection of •OH radicals generated by the Fenton reaction.
Materials:
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂)
-
Iron(II) sulfate (FeSO₄)
-
EPR spectrometer and capillaries
Procedure:
-
Prepare a stock solution of 0.05 M DMPO in PBS.[11]
-
Prepare a stock solution of 0.5 M H₂O₂ in PBS.[11]
-
Prepare a fresh solution of FeSO₄ in water.
-
In an EPR tube, mix the particle suspension (or sample) with the DMPO and H₂O₂ solutions.[11]
-
Initiate the reaction by adding the FeSO₄ solution.
-
Immediately place the sample in the EPR spectrometer.
-
Record the EPR spectrum. The DMPO-OH adduct will exhibit a characteristic 1:2:2:1 quartet signal.
Protocol 2: Detection of Superoxide Radicals (O₂•⁻) using DMPO
This protocol is for the detection of superoxide generated by the xanthine/xanthine oxidase system.
Materials:
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Phosphate buffer (100 mM, pH 7.4) containing 25 µM diethylenetriaminepentaacetic acid (DTPA)
-
Hypoxanthine (1 mM)
-
Xanthine oxidase
-
EPR spectrometer and flat cell
Procedure:
-
Prepare a 1 M stock solution of DMPO.[8]
-
In a tube, mix 70 µl of phosphate buffer, 20 µl of 1 M DMPO, and 100 µl of 1 mM hypoxanthine.[8]
-
Initiate the reaction by adding 10 µl of xanthine oxidase.[8]
-
Vortex the tube and transfer the solution to a flat cell for EPR analysis.[8]
-
Record the EPR spectrum to observe the DMPO-OOH adduct.
Protocol 3: General Protocol for Spin Trapping with PBN
This protocol provides a general framework for using PBN, which is often used in non-aqueous systems.
Materials:
-
α-phenyl-N-tert-butylnitrone (PBN)
-
Appropriate solvent (e.g., toluene, tert-butylbenzene)[9]
-
Radical generating system
-
EPR spectrometer and capillaries
Procedure:
-
Prepare a solution of PBN in the chosen solvent (e.g., 2 x 10⁻² M in toluene).[9]
-
Introduce the radical generating system to the PBN solution. This could involve photolysis, thermolysis, or chemical reaction.
-
Transfer the solution to an EPR capillary.
-
Record the EPR spectrum. PBN spin adducts typically show a triplet of doublets.[9]
Signaling Pathways and Experimental Workflows
Spin trapping is a powerful tool to investigate the role of reactive oxygen species (ROS) in cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses.[12] ROS can activate MAPK pathways through the oxidative modification of upstream signaling components.[13] Spin traps can be used to identify the specific radical species involved in this activation.
References
- 1. Spin trapping - Wikipedia [en.wikipedia.org]
- 2. syntechinnovation.com [syntechinnovation.com]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. chemrxiv.org [chemrxiv.org]
- 11. materialneutral.info [materialneutral.info]
- 12. dovepress.com [dovepress.com]
- 13. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,6-Dichloronitrosobenzene
Essential Safety and Handling Guide for 2,6-Dichloronitrosobenzene
Hazard Identification and Classification
2,6-Dichloronitrobenzene is classified with significant health and environmental hazards. It is crucial to understand these risks before handling the substance.[1][2]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin.[1][2] |
| Skin Sensitization | Sub-category 1B: May cause an allergic skin reaction.[1][2] |
| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects.[1][2] |
| Carcinogenicity | Category 1B: May cause cancer.[1][2] |
| Aquatic Hazard (Chronic) | Category 2: Hazardous to the aquatic environment with long-lasting effects.[1] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is mandatory to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment should be considered mandatory when handling this compound.[2]
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be appropriate for splash hazards.[3] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] |
| Protective clothing. | A lab coat is standard. For operations with a higher risk of exposure, total impervious protective suits and boots must be worn.[2][4] | |
| Respiratory Protection | Particulate filter respirator or self-contained breathing apparatus (SCBA). | Use a respirator with an approved filter if dust or vapors are generated.[1][2] For high concentrations or prolonged activity, an SCBA is required.[2] |
Handling and Storage Protocol
Proper handling and storage are critical to minimize exposure risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[2]
Step-by-Step Handling Procedure:
-
Preparation: Read and understand the Safety Data Sheet (SDS) for the analogous compound, 2,6-Dichloronitrobenzene, before starting work.[1]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to avoid inhalation of dust.[1] Moisten the substance to prevent dusting if appropriate.[1]
-
During Use: Avoid all contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the work area.[1]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
-
Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong bases and oxidants.[1][5]
Disposal Plan
This compound and its containers must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a suitable, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams.[4]
-
Container Decontamination: Decontaminate empty containers before disposal. Handle uncleaned containers as you would the product itself.
-
Environmental Precautions: Do not allow the chemical to enter drains, sewers, or watercourses.[2][4]
-
Final Disposal: Dispose of the waste through a licensed waste disposal contractor, in accordance with all local, regional, and national regulations.[1][4]
Immediate Safety Information
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[2][6] |
Workflow and Logical Relationships
The following diagram outlines the essential workflow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
